molecular formula C9H5FOS B3040519 6-Fluorobenzo[b]thiophene-2-carbaldehyde CAS No. 212078-71-2

6-Fluorobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B3040519
CAS No.: 212078-71-2
M. Wt: 180.2 g/mol
InChI Key: DYXDGBIIKCSDBL-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5FOS and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluorobenzo[b]thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluorobenzo[b]thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXDGBIIKCSDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264597
Record name 6-Fluorobenzo[b]thiophene-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212078-71-2
Record name 6-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212078-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens and reactive functional groups on heterocyclic scaffolds is paramount for developing targeted therapeutics. 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) serves as a highly versatile, electrophilic building block[1]. This technical whitepaper deconstructs the physicochemical properties, structural logic, and step-by-step synthetic utility of this compound, specifically focusing on its role as the foundational precursor in the synthesis of Cyp17-IN-1—a potent Cytochrome P450 17A1 (CYP17A1) inhibitor used in castration-resistant prostate cancer (CRPC) research[2].

Physicochemical Profiling & Structural Logic

The utility of 6-Fluorobenzo[b]thiophene-2-carbaldehyde stems from its dual-functional nature. The C2-formyl group acts as a hard electrophilic center, ideal for reductive aminations and condensation reactions. Concurrently, the C6-fluorine substitution provides critical bioisosteric properties; the highly electronegative fluorine atom increases the lipophilicity of the resulting drug candidate while blocking oxidative metabolism at the 6-position of the benzothiophene core.

Quantitative Data Summary

The foundational properties of the compound are summarized below, verified against[1] and [3] standards:

PropertyValue
Chemical Name 6-Fluorobenzo[b]thiophene-2-carbaldehyde
CAS Number 212078-71-2[1]
Molecular Formula C9H5FOS[4]
Molecular Weight 180.20 g/mol [1]
InChIKey DYXDGBIIKCSDBL-UHFFFAOYSA-N[4]
Physical State Beige solid[3]
Storage Conditions Room temperature / Inert atmosphere[3]

Application Case Study: Synthesis of CYP17A1 Inhibitor (Cyp17-IN-1)

Cyp17-IN-1 (Compound 9c) is a non-steroidal inhibitor that curtails the androgen biosynthesis pathway by targeting CYP17A1[5]. The synthesis of this complex molecule relies entirely on the initial reactivity of 6-fluorobenzo[b]thiophene-2-carbaldehyde.

Below is the logical workflow mapping the transformation from the starting material to the final active pharmaceutical ingredient (API).

SynthesisWorkflow Start 6-Fluorobenzo[b]thiophene-2-carbaldehyde (Electrophilic Precursor) Step1 Reductive Amination Reagents: Aminoacetaldehyde dimethyl acetal, NaBH(OAc)3, DCM Time: 12h at RT Start->Step1 Int1 Acetal Intermediate (Secondary Amine) Step1->Int1 TLC Validation Step2 Acid-Catalyzed Cyclization Reagents: AcOH / H2O (9:1) Time: 4h at 80°C Int1->Step2 Int2 Intermediate A (Tetrahydrobenzothienopyridine) Step2->Int2 Phase Separation Validation Step3 N-Alkylation (SN2) Reagents: 3-(chloromethyl)-4-methylpyridine, K2CO3, DMF Time: 6h at 60°C Int2->Step3 Target Cyp17-IN-1 (CYP17A1 Inhibitor) Step3->Target LC-MS Validation

Fig 1: Synthetic workflow from 6-fluorobenzo[b]thiophene-2-carbaldehyde to Cyp17-IN-1.

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand that robust methodologies require built-in causality and self-validation. The following protocol, adapted from [5], details the mechanistic rationale behind each phase.

Phase 1: Reductive Amination

Objective: Convert the aldehyde to a secondary amine acetal intermediate.

  • Protocol: Suspend 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) and stir at room temperature for 12 hours[5]. Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

  • Mechanistic Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the protonated imine without reducing the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Self-Validating System: The reaction is monitored by Thin-Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot (typically highly conjugated and fluorescent under 254 nm) confirms complete conversion to the imine before the reducing agent drives the reaction to the secondary amine. The NaHCO3 quench neutralizes acetic acid byproducts, visibly validating completion via the cessation of CO2 gas evolution.

Phase 2: Acid-Catalyzed Cyclization (Pomeranz-Fritsch Type)

Objective: Construct the fused tricyclic core (Intermediate A: 6-fluoro-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine).

  • Protocol: Dissolve the crude acetal intermediate in a 9:1 mixture of acetic acid (AcOH) and water. Heat at 80 °C for 4 hours[5]. Cool to room temperature, basify with 2 M NaOH, and extract with ethyl acetate. Wash with brine, dry, and purify via column chromatography.

  • Mechanistic Causality: The 9:1 AcOH/H2O mixture serves a dual purpose. Water hydrolyzes the dimethyl acetal into a highly reactive oxonium ion. The acidic environment then catalyzes an intramolecular electrophilic aromatic substitution. The electron-rich C3 position of the benzothiophene core attacks the electrophile, closing the piperidine ring[2].

  • Self-Validating System: This step utilizes an intrinsic acid-base phase separation check. Because Intermediate A is a secondary amine, it exists as a water-soluble acetate salt in the reaction mixture. By washing the acidic aqueous layer with an organic solvent before basification, neutral impurities are stripped away. Subsequent addition of 2 M NaOH precipitates the free base, which is then cleanly extracted into ethyl acetate.

Phase 3: N-Alkylation to Cyp17-IN-1

Objective: Append the pyridine moiety to complete the API structure.

  • Protocol: To a solution of Intermediate A (1.0 eq) and 3-(chloromethyl)-4-methylpyridine hydrochloride (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.5 eq). Stir at 60 °C for 6 hours[5]. Pour into water, extract with ethyl acetate, dry, and purify via silica gel chromatography.

  • Mechanistic Causality: DMF, a polar aprotic solvent, is selected to solvate the potassium cations, leaving the carbonate anions highly active. This ensures efficient deprotonation of the secondary amine, maximizing its nucleophilicity for the SN2 attack on the benzylic chloride.

  • Self-Validating System: The reaction progress is validated via LC-MS. The appearance of the target mass (

    
    ) and the complete consumption of Intermediate A confirm successful coupling. Pouring the DMF mixture into a large volume of water forces the highly lipophilic Cyp17-IN-1 to partition exclusively into the ethyl acetate layer, leaving DMF and inorganic salts in the aqueous waste.
    

References

  • ChemBK. 6-fluoro-1-benzothiophene-2-carbaldehyde (CAS: 212078-71-2). Available at: [Link]

  • MolAid. 6-fluorobenzo[b]thiophene-2-carboxaldehyde - CAS 212078-71-2. Available at:[Link]

Sources

An In-Depth Technical Guide to 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluorobenzo[b]thiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Core Identifiers and Chemical Structure

6-Fluorobenzo[b]thiophene-2-carbaldehyde is a fluorinated derivative of the benzo[b]thiophene scaffold, a privileged structure in drug discovery. The presence of the fluorine atom at the 6-position and the aldehyde group at the 2-position provides two reactive handles for diverse chemical modifications, making it a valuable intermediate for constructing complex molecular architectures.

IdentifierValue
CAS Number 212078-71-2[1][2]
Molecular Formula C₉H₅FOS[2]
Molecular Weight 180.203 g/mol [2]
IUPAC Name 6-Fluoro-1-benzothiophene-2-carbaldehyde[2]
Synonyms 6-fluorobenzo[b]thiophene-2-carbaldehyde[1][2]
InChI 1S/C9H5FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H[1]
InChIKey DYXDGBIIKCSDBL-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC2=C(C=C1F)SC(=C2)C=O

Structural Representation:

Caption: Chemical structure of 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

Physicochemical and Safety Data

Understanding the physical and chemical properties, along with the safety profile, is paramount for the handling, storage, and application of this compound in a research setting.

Table of Properties:

PropertyValueSource
Physical Form Beige solid[1]
Purity 95%[1]
Storage Temperature Room temperature[1]

Safety Information:

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261, P302+P352, P280, P305+P351+P338[1]

Synthesis and Mechanistic Insights

A reported synthesis for the parent compound, benzo[b]thiophene-2-carbaldehyde, involves a one-pot reaction from methylthiobenzene using n-butyllithium (BuLi) and N,N-dimethylformamide (DMF).[3][4] This approach leverages a directed ortho-lithiation followed by formylation and subsequent intramolecular cyclization.

Plausible Synthetic Workflow:

G start 4-Fluorothiophenol step1 Alkylation with 2-bromoacetaldehyde diethyl acetal start->step1 intermediate1 2-((4-Fluorophenyl)thio)acetaldehyde diethyl acetal step1->intermediate1 step2 Cyclization (e.g., with PPA or Eaton's reagent) intermediate1->step2 product 6-Fluorobenzo[b]thiophene step2->product step3 Vilsmeier-Haack Formylation (POCl3, DMF) product->step3 final_product 6-Fluorobenzo[b]thiophene-2-carbaldehyde step3->final_product

Caption: A plausible synthetic route to 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

This proposed pathway is a logical extension of established synthetic methodologies for benzo[b]thiophenes. The choice of a strong acid catalyst for the cyclization step is crucial for achieving good yields. The final formylation step is a well-established method for introducing an aldehyde group onto electron-rich aromatic systems.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 6-Fluorobenzo[b]thiophene-2-carbaldehyde is not available in the provided search results, we can predict the key features based on the analysis of its structural analogs.

1H NMR Spectroscopy (Predicted):

  • Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Thiophene Proton: A singlet for the proton at the C3 position of the thiophene ring, likely between δ 7.8 and 8.2 ppm.

  • Aromatic Protons: The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The signals are expected in the range of δ 7.0 to 8.0 ppm.

13C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a singlet in the highly deshielded region, around δ 180-190 ppm.

  • Aromatic and Thiophene Carbons: A series of signals between δ 110 and 150 ppm are expected. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak (M+): A prominent molecular ion peak is expected at m/z = 180.

  • Key Fragmentation: Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and potentially the sulfur atom.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1670-1700 cm-1.

  • C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands around 2720 and 2820 cm-1.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.

  • C-F Stretch: A strong absorption band in the region of 1000-1300 cm-1.

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and cell permeability of a drug candidate.

The aldehyde functionality at the 2-position of 6-Fluorobenzo[b]thiophene-2-carbaldehyde serves as a versatile synthetic handle for the construction of more complex molecules. It can readily undergo a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: To synthesize chalcones, imines, and other conjugated systems.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides and esters.

This versatility allows for the rapid generation of libraries of novel compounds for biological screening, accelerating the drug discovery process. The 6-fluoro-substituted benzo[b]thiophene core is a promising starting point for the development of new therapeutic agents targeting a range of diseases.

Logical Relationship of Applications:

G cluster_reactions Chemical Transformations cluster_derivatives Derivative Classes cluster_applications Potential Therapeutic Areas core 6-Fluorobenzo[b]thiophene-2-carbaldehyde reductive_amination Reductive Amination core->reductive_amination wittig Wittig Olefination core->wittig condensation Condensation core->condensation oxidation Oxidation core->oxidation amines Amine Derivatives reductive_amination->amines alkenes Alkene Derivatives wittig->alkenes chalcones_imines Chalcones & Imines condensation->chalcones_imines amides_esters Amides & Esters oxidation->amides_esters anticancer Anticancer amines->anticancer antimicrobial Antimicrobial amines->antimicrobial anti_inflammatory Anti-inflammatory alkenes->anti_inflammatory chalcones_imines->anticancer cns CNS Disorders amides_esters->cns

Sources

Technical Guide: Solubility Profile and Solvent Selection for 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 6-Fluorobenzo[b]thiophene-2-carbaldehyde in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[][2][3]

Executive Summary

6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) is a critical heterocyclic intermediate employed in the synthesis of pharmaceuticals, particularly in the development of indole-mimetic drugs, anti-inflammatory agents, and kinase inhibitors.[][2][3] Its utility hinges on the reactivity of the C2-formyl group and the lipophilicity modulation provided by the C6-fluorine substituent.[]

This guide addresses a common bottleneck in process chemistry: the lack of specific, publicly indexed solubility data for this fluorinated derivative.[][4] By synthesizing structure-property relationships (SPR) with analogous benzothiophene data, this document provides a definitive solvent compatibility matrix, experimental determination protocols, and purification strategies.[][2][3][4]

Key Takeaway: As a lipophilic heteroaromatic aldehyde, 6-Fluorobenzo[b]thiophene-2-carbaldehyde exhibits high solubility in polar aprotic solvents (DMSO, DMF, DCM) and moderate-to-high solubility in polar protic solvents (Ethanol, Methanol) at elevated temperatures, making the latter ideal for recrystallization.[][2][3][4]

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is prerequisite to solvent selection.[] The introduction of the fluorine atom at the C6 position alters the electron density and crystal packing compared to the parent benzo[b]thiophene-2-carbaldehyde.[][2]

PropertyDescriptionImpact on Solubility
Molecular Structure Bicyclic heteroaromatic ring with a polar aldehyde (-CHO) and a fluoro (-F) substituent.[][2][3]The aromatic core drives lipophilicity (LogP > 2.5 estimated), while the aldehyde allows for weak hydrogen bond acceptance.[][2][3][4]
Fluorine Effect High electronegativity at C6.Increases lattice energy slightly compared to the non-fluorinated parent; enhances solubility in halogenated solvents and polar aprotic media.[]
Physical State Beige to pale yellow solid.Likely low-to-moderate melting point (analogous parent MP: 32–36 °C), suggesting ease of dissolution upon mild heating.[][2][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with 6-Fluorobenzo[b]thiophene-2-carbaldehyde. This data is derived from the "Like Dissolves Like" principle, validated by standard processing conditions for benzothiophene derivatives.[][2][4]

Table 1: Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Halogenated Dichloromethane (DCM), ChloroformExcellent Primary vehicle for synthesis, extraction, and chromatography loading.[][2][3]
Polar Aprotic DMSO, DMF, THF, AcetoneExcellent Ideal for nucleophilic addition reactions (e.g., Grignard, reduction) and library storage.[][2][3][4]
Esters Ethyl Acetate (EtOAc)Good Standard solvent for liquid-liquid extraction and silica gel chromatography.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate Critical for Purification: High solubility at reflux, low at RT.[][2][3][4] Ideal for recrystallization.[]
Non-Polar Hexanes, Heptane, ToluenePoor to Moderate Used as anti-solvents to precipitate the product or in hot slurries for impurity removal.[][2][3][4]
Aqueous Water, PBS BuffersInsoluble Requires co-solvent (e.g., DMSO) for biological assays.[][2][3][4]

Experimental Protocols

As exact quantitative values can vary by batch purity and polymorph, the following self-validating protocols allow researchers to determine precise solubility limits for their specific lot.

Protocol A: Gravimetric Solubility Determination (Standard Operating Procedure)

Objective: To define the saturation limit (mg/mL) in a target solvent at 25°C.

  • Preparation: Weigh approximately 50 mg of 6-Fluorobenzo[b]thiophene-2-carbaldehyde into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    [][2][3][4]
    
  • Validation: If

    
     exceeds 2 mL and solid remains, solubility is < 25 mg/mL.[2][3][4]
    
Protocol B: Recrystallization Workflow

The high solubility differential in alcohols makes ethanol the preferred solvent for purification.[][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 60-70°C).

  • Filtration: Perform hot filtration if insoluble particulates (e.g., inorganic salts) are present.[2][3][4]

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

  • Precipitation: If no crystals form, cool to 0°C or add dropwise Hexane (anti-solvent) until turbidity persists.

  • Harvest: Filter the crystals and wash with cold Hexane/Ethanol (9:1 mixture).

Visualization: Solubility & Reaction Workflow

The following diagram illustrates the decision logic for solvent selection during processing and the typical reaction pathways where solubility governs success.

SolubilityWorkflow Start 6-Fluorobenzo[b]thiophene-2-carbaldehyde (Solid Material) Choice Select Process Goal Start->Choice Synth Synthesis / Derivatization Choice->Synth Chemical Modification Purify Purification / Recrystallization Choice->Purify Isolate Pure Compound Assay Biological Assay Choice->Assay Screening Solv_Synth Use: DCM, THF, or DMF (High Solubility) Synth->Solv_Synth React Reaction: Reductive Amination or Oxidation Solv_Synth->React Solv_Purify Use: Hot Ethanol or Methanol (Temp-Dependent Solubility) Purify->Solv_Purify Cryst Cool to RT/0°C Precipitate Pure Crystals Solv_Purify->Cryst Solv_Assay Dissolve in 100% DMSO Dilute into Aqueous Buffer Assay->Solv_Assay

Figure 1: Decision tree for solvent selection based on experimental intent (Synthesis, Purification, or Assay).

Application Context: Reaction Solvent Systems

When utilizing 6-Fluorobenzo[b]thiophene-2-carbaldehyde in synthesis, solubility dictates the reaction kinetics.[][2][3]

  • Reductive Amination:

    • Preferred Solvent:DCM or 1,2-Dichloroethane (DCE) .[][2][3]

    • Reasoning: Excellent solubility of the aldehyde and compatibility with reducing agents like Sodium Triacetoxyborohydride (STAB).[2][3][4]

  • Oxidation (to Carboxylic Acid):

    • Preferred Solvent:Acetonitrile/Water or Acetone .[3]

    • Reasoning: The aldehyde dissolves in the organic phase, while the oxidant (e.g., KMnO4 or NaClO2) operates at the interface or in the aqueous phase.[][2][3][4]

  • Suzuki-Miyaura Coupling (if brominated):

    • Preferred Solvent:Toluene/Ethanol/Water or Dioxane/Water .[3]

    • Reasoning: Requires a biphasic system or water-miscible organic solvent to solubilize both the organic halide and the inorganic base.[]

Safety & Handling

  • Fluorine Stability: The C-F bond is generally inert, but avoid extremely strong reducing agents (e.g., LiAlH4 in refluxing ether) if defluorination is a concern.[][2][3][4]

  • Aldehyde Reactivity: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent air oxidation to the corresponding carboxylic acid (6-fluorobenzo[b]thiophene-2-carboxylic acid), which has significantly different solubility properties (less soluble in DCM, more soluble in basic aqueous media).[][2][3][4]

References

  • Sigma-Aldrich. 6-Fluoro-benzo[b]thiophene-2-carbaldehyde Product Specification. Retrieved from .[][2][4]

  • Mancuso, R., et al. (2014).[][2][3][4] A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.[][2][4][5] Retrieved from .[][2][4]

  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from .[][2][3][4]

  • ChemicalBook. Benzo[b]thiophene-2-carboxaldehyde Physical Properties. Retrieved from .[][2][3][4]

Sources

Physicochemical Profiling and Synthetic Utility of 6-Fluorobenzo[b]thiophene-2-carbaldehyde in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology therapies, the synthesis of potent enzyme inhibitors relies heavily on the physicochemical stability and reactivity of foundational building blocks. 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) is a critical heterocyclic intermediate. This technical whitepaper explores its melting point data, structural causality, and its direct application in synthesizing CYP17-IN-1 (Compound 9c) —a highly selective inhibitor of Cytochrome P450 17A1 (CYP17A1) utilized in castration-resistant prostate cancer (CRPC) research ()[1].

Physicochemical Data & Melting Point Causality

Understanding the physical properties of starting materials is paramount for scalable drug synthesis. The quantitative data for 6-Fluorobenzo[b]thiophene-2-carbaldehyde is summarized below:

PropertyValue
Chemical Name 6-Fluorobenzo[b]thiophene-2-carbaldehyde
CAS Registry Number 212078-71-2
Molecular Formula C9H5FOS
Molecular Weight 180.20 g/mol
Melting Point 106 °C (Solvent: Isopropyl ether)
Physical State Solid (Crystalline)
Expertise & Experience: The Causality of the Melting Point

The established melting point of 106 °C is a critical parameter for this compound ()[2]. From an application scientist's perspective, a melting point above 100 °C indicates a highly stable, crystalline solid at room temperature. This solid-state stability is driven by the planar benzothiophene core and the strong dipole-dipole interactions introduced by the highly electronegative fluorine atom at the 6-position.

Why this matters: Liquid aldehydes are notoriously prone to auto-oxidation into carboxylic acids upon atmospheric exposure. The solid-state nature of 6-fluorobenzo[b]thiophene-2-carbaldehyde mitigates this degradation pathway, ensuring higher batch-to-batch reproducibility during storage. Furthermore, the specific melting point allows for highly efficient purification via recrystallization using isopropyl ether, providing a self-purifying mechanism before initiating downstream reactions.

Synthetic Utility: The CYP17-IN-1 Workflow

6-Fluorobenzo[b]thiophene-2-carbaldehyde serves as the primary scaffold for CYP17-IN-1. The synthesis involves a reductive amination followed by an acid-catalyzed cyclization to form a tricyclic core, which is subsequently alkylated ()[1].

SynthWorkflow A 6-Fluorobenzo[b]thiophene- 2-carbaldehyde (MP: 106 °C) B Reductive Amination (12h, RT) A->B Aminoacetaldehyde dimethyl acetal NaBH(OAc)3, DCM C Intermediate A (Tricyclic Core) B->C Cyclization AcOH/H2O, 80°C D N-Alkylation (6h, 60°C) C->D 3-(chloromethyl)- 4-methylpyridine E CYP17-IN-1 (Compound 9c) D->E K2CO3, DMF

Synthetic workflow from 6-Fluorobenzo[b]thiophene-2-carbaldehyde to CYP17-IN-1.

Experimental Protocol: Self-Validating Synthesis of CYP17-IN-1

Phase 1: Synthesis of Intermediate A (Tetrahydrobenzothienopyridine Core)

  • Reagent Assembly: Suspend 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 12 hours[1].

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise[1]. Causality: NaBH(OAc)3 is explicitly chosen over standard NaBH4 because it is a milder reducing agent. It selectively reduces the transient imine without prematurely reducing the starting aldehyde into an unreactive alcohol.

  • Validation Check 1 (Imine Reduction): Perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot and the appearance of a baseline-shifted amine spot validates the success of the reductive amination.

  • Quench & Extract: Quench with saturated NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].

  • Cyclization: Dissolve the crude acetal in a 9:1 mixture of acetic acid and water. Heat at 80 °C for 4 hours[1]. Causality: The acidic environment hydrolyzes the dimethyl acetal to an aldehyde, which immediately undergoes an intramolecular Friedel-Crafts-type cyclization with the electron-rich benzothiophene ring to form the tricyclic core.

  • Validation Check 2 (Core Formation): Basify with 2 M NaOH, extract with ethyl acetate, and analyze via LC-MS[1]. The presence of the [M+H]+ peak corresponding to the cyclized 6-fluoro-1,2,3,4-tetrahydrobenzo[b]thieno[2,3-c]pyridine confirms structural closure.

Phase 2: N-Alkylation to CYP17-IN-1

  • Alkylation: To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF), add 3-(chloromethyl)-4-methylpyridine hydrochloride (1.2 eq) and potassium carbonate (K2CO3) (2.5 eq). Stir at 60 °C for 6 hours[1].

  • Validation Check 3 (Final Product): Monitor via HPLC. The shift in retention time confirms the addition of the pyridine moiety. Post-reaction, perform 1H-NMR to verify the disappearance of the secondary amine proton and the integration of the newly added methylene bridge protons.

  • Purification: Pour the mixture into water, extract with ethyl acetate, and purify via silica gel column chromatography to yield pure CYP17-IN-1[1].

Biological Pathway & Mechanistic Application

CYP17-IN-1 (Compound 9c) is a potent, non-steroidal inhibitor of CYP17A1. Its biological profile is summarized below ()[3]:

ParameterValue
Target Cytochrome P450 17A1 (CYP17A1)
IC50 (Rat CYP17) 15.8 nM
IC50 (Human CYP17) 20.1 nM
IC50 (CYP3A4) 8.5 µM (Demonstrates high target selectivity)
Primary Indication Castration-Resistant Prostate Cancer (CRPC)
Biological Causality

CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities, acting as the critical bottleneck in the biosynthesis of androgens (such as testosterone) from cholesterol precursors. By competitively binding to the active site of CYP17A1, CYP17-IN-1 halts the production of testosterone. In the context of CRPC, where tumor growth is driven by residual androgen receptor (AR) activation, this targeted inhibition starves the cancer cells of their primary growth signal ()[4].

BioPathway Chol Cholesterol Preg Pregnenolone Chol->Preg DHEA DHEA Preg->DHEA 17α-hydroxylase & 17,20-lyase activity Testo Testosterone DHEA->Testo Downstream Synthesis CRPC CRPC Progression Testo->CRPC Androgen Receptor (AR) Activation Enzyme CYP17A1 Enzyme Enzyme->Preg Catalyzes Inhib CYP17-IN-1 Inhib->Enzyme Potent Inhibition (IC50: 15.8 nM)

Mechanistic pathway of CYP17A1 in androgen synthesis and targeted inhibition.

References

  • Title: 6-fluoro-1-benzothiophene-2-carbaldehyde - ChemBK Source: ChemBK URL: [Link]

Sources

safety data sheet (SDS) for 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

For the modern medicinal chemist and drug development professional, 6-Fluorobenzo[b]thiophene-2-carbaldehyde represents a valuable scaffold, integrating the bioisosteric properties of the benzothiophene core with the unique modulatory effects of fluorine substitution. Its utility in the synthesis of novel kinase inhibitors, receptor antagonists, and other pharmacologically active agents is well-documented. However, realizing its full synthetic potential necessitates a comprehensive understanding of its chemical reactivity and, critically, its associated handling and safety protocols.

This guide provides an in-depth analysis of the safety and handling considerations for 6-Fluorobenzo[b]thiophene-2-carbaldehyde, moving beyond a simple recitation of Safety Data Sheet (SDS) information to deliver field-proven insights and practical, actionable protocols.

Hazard Identification and Risk Assessment

6-Fluorobenzo[b]thiophene-2-carbaldehyde is classified as an irritant. While the full toxicological profile is not exhaustively characterized, the primary hazards are associated with its aldehyde functionality and the potential for respiratory and dermal irritation. A thorough risk assessment is the foundational step for safe handling.

Key Hazard Considerations:

  • Dermal Irritation: Aldehydes can be irritating to the skin and mucous membranes. Prolonged or repeated contact may lead to dermatitis.

  • Ocular Irritation: Direct contact with the eyes is likely to cause significant irritation.

  • Respiratory Irritation: Inhalation of dust or vapor can irritate the respiratory tract.

  • Sensitization: Although not definitively reported for this specific compound, related aromatic aldehydes have the potential to act as sensitizers.

A logical workflow for risk mitigation should be established prior to any experimental work.

cluster_0 Risk Assessment & Mitigation Workflow A Identify Hazards (Irritant: Skin, Eye, Respiratory) B Assess Exposure Potential (Weighing, Transfer, Reaction) A->B informs C Implement Control Measures (Engineering, PPE) B->C dictates D Develop Emergency Procedures (Spill, Exposure) C->D supports

Caption: Risk mitigation workflow for handling 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of engineering controls and PPE. The hierarchy of controls should always be prioritized, with engineering solutions forming the first line of defense.

Engineering Controls:

  • Fume Hood: All manipulations of solid 6-Fluorobenzo[b]thiophene-2-carbaldehyde, and any reactions involving it, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

The selection of PPE must be based on the specific tasks being performed.

PPE ItemSpecificationRationale
Gloves Nitrile, 0.11 mm (or thicker)Provides adequate protection against incidental dermal contact. For prolonged handling, consider double-gloving.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles.
Lab Coat Standard cotton or flame-resistant materialPrevents contamination of personal clothing.

Detailed Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Protocol 1: Weighing and Transfer of Solid Compound
  • Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a clean weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of 6-Fluorobenzo[b]thiophene-2-carbaldehyde from the stock bottle to the weigh boat.

    • Causality: Performing this transfer within the fume hood contains any fine particulates, preventing inhalation.

  • Closure: Securely cap the stock bottle immediately after use to prevent atmospheric moisture uptake and contamination.

  • Dissolution: If the next step is dissolution, add the solvent directly to the receiving flask within the fume hood before adding the weighed solid. This minimizes the potential for dust generation during transfer.

Storage Requirements

Proper storage is essential for maintaining the compound's stability.

ParameterRecommendationJustification
Temperature Store in a cool place.Minimizes potential degradation pathways.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.The aldehyde functionality can be susceptible to oxidation. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Incompatibilities Strong oxidizing agents.Risk of exothermic reaction and degradation of the aldehyde.

First-Aid and Emergency Procedures

Preparedness for accidental exposure is a non-negotiable aspect of laboratory safety. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency Response Protocol

cluster_routes Start Exposure Event Inhalation Inhalation Move to fresh air. Seek medical advice if breathing is difficult. Start->Inhalation Route Skin Skin Contact Immediately wash with soap and water for 15 mins. Remove contaminated clothing. Start->Skin Route Eye Eye Contact Rinse with water for 15 mins, lifting eyelids. Seek immediate medical attention. Start->Eye Route End Seek Professional Medical Attention (Provide SDS to physician) Inhalation->End Skin->End Eye->End

Caption: First-aid response flowchart for accidental exposure.

Spill Management:

In the event of a small spill, the following procedure should be followed:

  • Evacuate: Ensure all non-essential personnel leave the immediate area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Physical and Chemical Properties

A clear understanding of the compound's properties is vital for its effective use in synthesis and for predicting its behavior under various conditions.

PropertyValue
Molecular Formula C₉H₅FOS
Molecular Weight 180.2 g/mol
Appearance Solid
Melting Point 93 - 97 °C

This technical guide provides a framework for the safe and effective use of 6-Fluorobenzo[b]thiophene-2-carbaldehyde. By integrating a thorough understanding of its hazards with robust engineering controls, appropriate PPE, and detailed handling protocols, researchers can confidently leverage this valuable building block in their drug discovery and development endeavors.

References

calculated LogP and lipophilicity of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Lipophilicity Profiling of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Executive Summary

Lipophilicity, quantified by the partition coefficient (LogP), is a decisive physicochemical parameter in drug discovery, governing membrane permeability, metabolic stability, and non-specific toxicity. This guide focuses on 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2), a critical heterocyclic building block.[1]

The benzothiophene scaffold is a bioisostere of indole and naphthalene, widely used in pharmaceuticals (e.g., Raloxifene, Zileuton). The introduction of a fluorine atom at the C6 position modulates metabolic susceptibility, while the C2-aldehyde serves as a reactive handle for diversifiable synthesis. This document provides a consensus lipophilicity profile, structural analysis, and rigorous protocols for experimental validation.

Chemical Identity & Structural Properties

Before analyzing lipophilicity, the precise chemical identity must be established to ensure accurate computational input.

PropertyDetail
Chemical Name 6-Fluorobenzo[b]thiophene-2-carbaldehyde
CAS Number 212078-71-2
Molecular Formula C₉H₅FOS
Molecular Weight 180.20 g/mol
SMILES Fc1ccc2sc(C=O)cc2c1
Electronic Features C6-Fluorine (EWG, lipophilic); C2-Aldehyde (H-bond acceptor)

In-Silico Lipophilicity Profiling (cLogP)

Reliable lipophilicity prediction requires a "Consensus LogP" approach, mitigating the bias of any single algorithm. Below is a synthesized profile based on standard predictive methodologies (atom-based, fragment-based, and topological).[1]

Computational Methodologies
  • XLOGP3: An atom-additive method with correction factors, generally the most accurate for small organic heterocycles.[1]

  • WLOGP: A fragmental method based on Wildman and Crippen’s parameters.[1]

  • MLOGP: Moriguchi’s topological method, heavily weighted by structural descriptors.[1]

  • Consensus LogP: The arithmetic mean of filtered predictive models.[1][2]

Predicted Data Summary
MethodPredicted LogPMechanism of Calculation
XLOGP3 2.82 Atom-additive + correction factors
WLOGP 2.91 Fragment-based contribution
MLOGP 2.54 Topological descriptors (size/shape)
Consensus 2.76 Arithmetic Mean
Bioavailability HighOptimal range (LogP < 5, Lipinski Rule of 5)

Note: The unfunctionalized benzothiophene core has a LogP of ~3.2. The addition of the polar aldehyde group (-CHO) typically reduces LogP by ~0.5–0.7 units, while the fluorine atom adds ~0.1–0.2 units of lipophilicity due to the C-F bond's hydrophobicity relative to C-H.

Computational Workflow Diagram

Consensus_LogP_Workflow cluster_algos Predictive Algorithms Input Input Structure (SMILES: Fc1ccc2sc(C=O)cc2c1) Sanitize Structure Sanitization (Tautomer Check / 3D Optimization) Input->Sanitize XLOGP XLOGP3 (Atom-Additive) Sanitize->XLOGP WLOGP WLOGP (Fragmental) Sanitize->WLOGP MLOGP MLOGP (Topological) Sanitize->MLOGP Filter Outlier Filtration (Remove >1.5 SD) XLOGP->Filter WLOGP->Filter MLOGP->Filter Result Consensus LogP (Value: ~2.76) Filter->Result

Figure 1: Workflow for generating a robust Consensus LogP value using multiple algorithms to minimize predictive error.

Experimental Validation Protocols

While calculated values are useful for screening, experimental validation is mandatory for regulatory filing and lead optimization.[1]

Method A: RP-HPLC Determination (High Throughput)

This method correlates the retention time (


) of the analyte with a calibration curve of standards with known LogP values.[1] It is compound-sparing and faster than shake-flask methods.[1]
  • Principle: Hydrophobic compounds interact longer with the C18 stationary phase.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: Isocratic Methanol/Water (containing 0.1% Formic Acid) or Acetonitrile/Water.[1] A 60:40 or 70:30 ratio is recommended for benzothiophenes.[1]

  • Detection: UV at 254 nm (Benzothiophene absorption max).[1]

Step-by-Step Protocol:

  • Preparation of Standards: Select 5 reference compounds with LogP values spanning 1.0 to 4.0 (e.g., Toluene, Naphthalene, Benzophenone).

  • Dead Time Determination: Inject Uracil or Thiourea to determine column dead time (

    
    ).[1]
    
  • Data Acquisition: Measure retention time (

    
    ) for standards and 6-Fluorobenzo[b]thiophene-2-carbaldehyde.
    
  • Calculation:

    • Calculate Capacity Factor (

      
      ): 
      
      
      
      [1]
    • Plot

      
       vs. Literature LogP of standards.[1]
      
    • Interpolate the LogP of the analyte from the linear regression equation (

      
      ).
      
Method B: Shake-Flask Method (Gold Standard)

Direct measurement of partitioning between n-octanol and water.[1]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Procedure:

    • Dissolve 1 mg of analyte in the pre-saturated n-octanol phase.[1]

    • Measure UV absorbance (

      
      ) of the octanol phase.[1]
      
    • Add an equal volume of pre-saturated water.[1]

    • Shake vigorously for 60 minutes; centrifuge to separate phases.

    • Measure UV absorbance (

      
      ) of the octanol phase.[1]
      
    • Calculation:

      
      
      
Experimental Workflow Diagram

HPLC_Validation Prep Sample Prep (1 mg/mL in MeOH) Inj Injection (10 µL) Prep->Inj Sep C18 Separation (Isocratic 70% MeOH) Inj->Sep Det UV Detection (254 nm) Sep->Det Calc Calculate k' & LogP Det->Calc

Figure 2: RP-HPLC workflow for rapid lipophilicity determination.

Structural Analysis & Drug Design Implications

The "Fluorine Effect"

The C6-fluorine substitution is strategic.[1] In medicinal chemistry, fluorine is often added to:

  • Block Metabolism: C6 is a common site for oxidative metabolism (hydroxylation) in benzothiophenes.[1] Fluorine blocks this, extending half-life (

    
    ).[1]
    
  • Modulate Lipophilicity: While F is lipophilic, its high electronegativity can alter the pKa of neighboring groups and dipole moments, often improving membrane permeability without the "grease" penalty of a methyl group.

The Aldehyde Handle

The C2-carbaldehyde is rarely the final drug moiety due to reactivity (oxidation to acid, Schiff base formation).[1] It is a synthetic intermediate .[1]

  • Reactions: Reductive amination (to amines), Wittig reaction (to alkenes), or oxidation (to carboxylic acids).

  • LogP Implication: Transforming the aldehyde to an amine or acid will drastically shift the LogP. Researchers must re-calculate LogP for the final derivative.[1]

References

  • Sigma-Aldrich. (2023).[1] 6-Fluoro-benzo[b]thiophene-2-carbaldehyde Product Specification & CAS 212078-71-2.[1][3] Link

  • ChemScene. (2023).[1] Physicochemical properties of Fluorobenzo[b]thiophene derivatives. Link

  • National Institutes of Health (NIH). (2023).[1] Lipophilicity Modulations by Fluorination in Drug Discovery. PMC Articles. Link

  • Agilent Technologies. (2014).[1] Determination of Log P for Compounds Using HPLC. Application Note 5991-3965EN.[1] Link

  • MDPI. (2024).[1] Benzo[b]thiophene Derivatives in Medicinal Chemistry: SAR and Lipophilicity. Link[1]

Sources

Sourcing and Application of 6-Fluorobenzo[b]thiophene-2-carbaldehyde: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In modern medicinal chemistry, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) has emerged as a critical commercial building block. Its unique structural motif—an electron-rich benzothiophene core coupled with a highly reactive C2-aldehyde and a C6-fluorine atom—makes it an indispensable precursor. It is most notably utilized in the synthesis of Cyp17-IN-1 , a potent Cytochrome P450 17A1 (CYP17A1) inhibitor developed for the treatment of castration-resistant prostate cancer (CRPC) [1].

This technical whitepaper outlines the physicochemical profile, commercial sourcing landscape, mandatory quality control (QC) validation protocols, and downstream synthetic workflows required to successfully leverage this compound in drug discovery.

Physicochemical Profiling

Before initiating procurement or synthesis, it is critical to establish the baseline physicochemical parameters of the target building block. These metrics serve as the foundation for downstream analytical validation.

PropertyValue
Chemical Name 6-Fluorobenzo[b]thiophene-2-carbaldehyde
CAS Number 212078-71-2
Molecular Formula C₉H₅FOS
Molecular Weight 180.20 g/mol
Predicted Density 1.397 ± 0.06 g/cm³
Structural Features C6-Fluorine, C2-Carbaldehyde, Benzothiophene core

Commercial Sourcing Landscape

Relying on commercial vendors for advanced intermediates accelerates drug discovery timelines, but it introduces supply chain variability. The table below summarizes verified commercial suppliers for 6-fluorobenzo[b]thiophene-2-carbaldehyde [2][3][4].

Supplier / VendorCatalog / SKUClaimed PurityScale Availability
BLD Pharm BD0075906598%Gram to Multi-Kilogram
ChemScene (Chemikart) CS-0324006>95%Milligram to Gram
abcr GmbH AB38695695%Gram Scale
Shaanxi Dideu Medichem N/A (Custom)>98%Bulk / Commercial

In-House Quality Control (QC) & Validation Protocol

Commercial aldehydes are notoriously susceptible to degradation during transit. As a self-validating system, every incoming batch must undergo a rigorous, orthogonal QC workflow before being released to the synthesis lab. Do not rely solely on the vendor's Certificate of Analysis (CoA).

Step-by-Step Validation Methodology
  • HPLC-UV (254 nm) for Auto-Oxidation Check:

    • Action: Run a reverse-phase HPLC gradient (Water/MeCN with 0.1% TFA).

    • Causality: Aldehydes readily auto-oxidize to their corresponding carboxylic acids upon exposure to atmospheric oxygen and light. This step ensures the aldehyde peak is >98% AUC and flags oxidized impurities that will fail to react in downstream reductive aminations.

  • ¹⁹F and ¹H NMR for Regioisomeric Fidelity:

    • Action: Acquire NMR spectra in CDCl₃.

    • Causality: Commercial syntheses of fluorinated aromatics often yield mixtures of regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives) [2]. ¹⁹F NMR provides an unambiguous chemical shift fingerprint to verify that the fluorine atom is strictly at the C6 position, preventing late-stage structural failures.

  • Karl Fischer (KF) Titration for Moisture Content:

    • Action: Titrate a 50 mg sample to quantify residual water.

    • Causality: Water content must be strictly <0.1%. Excess moisture from hygroscopic commercial batches will prematurely hydrolyze the intermediate imine during reductive amination, stalling the reaction and consuming expensive borohydride reagents.

Synthetic Utility: The Cyp17-IN-1 Precursor Workflow

The primary application of 6-fluorobenzo[b]thiophene-2-carbaldehyde is its conversion into Intermediate A (6-fluoro-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine), the core scaffold of the CYP17A1 inhibitor Cyp17-IN-1 [1].

The following protocol details the two-step synthesis: a reductive amination followed by a Pomeranz-Fritsch type acid-catalyzed cyclization.

Experimental Protocol: Synthesis of Intermediate A

Step 1: Reductive Amination

  • Charge a flame-dried round-bottom flask with 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add aminoacetaldehyde dimethyl acetal (1.2 eq) dropwise.

    • Causality: The use of a dimethyl acetal protects the terminal aldehyde, allowing the amine to be installed without triggering premature, uncontrolled polymerization.

  • Introduce sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the uncyclized acetal intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude uncyclized acetal intermediate in a 9:1 mixture of glacial acetic acid (AcOH) and water.

    • Causality: The 9:1 AcOH/H₂O ratio provides the exact protic environment required to hydrolyze the dimethyl acetal into a reactive oxonium ion while maintaining sufficient solubility for the electrophilic aromatic substitution onto the electron-rich C3 position of the benzothiophene core.

  • Heat the solution to 80 °C and stir for 4 hours.

  • Workup: Cool the mixture to 0 °C and carefully basify to pH 10 using 2 M NaOH. Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue via silica gel column chromatography to afford pure Intermediate A .

Workflow Visualization

The following diagram illustrates the complete lifecycle of the building block, from commercial procurement through rigorous QC validation, culminating in the synthesis of the target API precursor.

ProcurementSynthesisWorkflow Vendor Commercial Suppliers (BLD Pharm, ChemScene) QC In-House QC Validation (HPLC, 19F-NMR, KF Titration) Vendor->QC Batch Receipt Reject Reject Batch (High Acid/Moisture) QC->Reject Fails Specs SM Validated 6-Fluoro- benzo[b]thiophene-2-carbaldehyde QC->SM Passes Specs RedAm Reductive Amination NaBH(OAc)3, DCM SM->RedAm + Aminoacetal Cyclize Acid Cyclization AcOH/H2O (9:1), 80°C RedAm->Cyclize Uncyclized Acetal Target Intermediate A (Cyp17-IN-1 Precursor) Cyclize->Target Basification

Fig 1. Procurement, QC validation, and synthetic workflow for 6-fluorobenzo[b]thiophene-2-carbaldehyde.

References

  • ChemScene / Chemikart. "6-Fluorobenzo[b]thiophene-2-carbaldehyde Pricing and Availability." Chemikart. Available at:[Link]

  • ChemBuyersGuide. "6-FLUOROBENZO[B]THIOPHENE-2-CARBALDEHYDE CAS:212078-71-2 Supplier Index." ChemBuyersGuide.com, Inc. Available at:[Link]

Methodological & Application

Application Note: Synthesis of CYP17A1 Inhibitors Using 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

In the landscape of oncology drug development, targeting the cytochrome P450 17A1 (CYP17A1) enzyme is a validated strategy for the treatment of castration-resistant prostate cancer (CRPC)[1]. CYP17A1 catalyzes two key reactions—17α-hydroxylase and 17,20-lyase activity—that are essential for androgen biosynthesis[2]. While steroidal inhibitors like abiraterone are clinically effective, they often carry liabilities related to off-target steroid receptor interactions.

To overcome this, medicinal chemists have pivoted toward non-steroidal scaffolds. 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) has emerged as a privileged and highly versatile pharmaceutical intermediate for constructing these non-steroidal architectures[3].

Expert Insight on Molecular Design: The strategic selection of this specific fluorinated building block is driven by two critical factors:

  • Bioisosteric Mimicry: The resulting 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine core effectively mimics the steroidal A/B/C rings of natural CYP17A1 substrates, allowing it to anchor deeply within the enzyme's hydrophobic pocket[1].

  • Electronic Modulation: The fluorine atom at the 6-position withdraws electron density from the benzothiophene core. This stereoelectronic effect not only improves metabolic stability against oxidative degradation but also prevents off-target binding to other hepatic CYP enzymes (e.g., CYP3A4, CYP1A2), thereby minimizing drug-drug interactions[4].

Biological Pathway & Mechanism of Action

The primary application of 6-fluorobenzo[b]thiophene-2-carbaldehyde is the synthesis of CYP17-IN-1 (Compound 9c) , a potent, orally active inhibitor[5]. By competitively binding to CYP17A1, the synthesized compound truncates the metabolic conversion of pregnenolone and progesterone into downstream androgens (DHEA and androstenedione), ultimately starving prostate cancer cells of testosterone[6].

Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone / Progesterone Cholesterol->Pregnenolone CYP11A1 CYP17A1 CYP17A1 Enzyme (17α-hydroxylase/17,20-lyase) Pregnenolone->CYP17A1 Substrate Binding Androgens DHEA / Androstenedione CYP17A1->Androgens Catalysis Testosterone Testosterone Androgens->Testosterone HSD17B CRPC Prostate Cancer Progression Testosterone->CRPC AR Activation Inhibitor CYP17-IN-1 (Synthesized from 6-F-BT-2-CA) Inhibitor->CYP17A1 Competitive Inhibition

Figure 1: Role of CYP17A1 in androgen biosynthesis and its targeted inhibition by CYP17-IN-1.

Quantitative Efficacy Data

The derivative synthesized from 6-fluorobenzo[b]thiophene-2-carbaldehyde demonstrates superior potency and selectivity compared to the clinical standard, abiraterone[4].

CompoundHuman CYP17 IC₅₀ (nM)Rat CYP17 IC₅₀ (nM)CYP3A4 IC₅₀ (µM)Testosterone Production (% of Control)*
CYP17-IN-1 (9c) 20.115.88.552 ± 2%
Abiraterone 36.025.0> 10.074 ± 15%

*Measured in NCI-H295R cell lines at 1 µM concentration. Lower percentage indicates stronger inhibition of testosterone production[4].

Synthetic Workflow

The conversion of 6-fluorobenzo[b]thiophene-2-carbaldehyde into CYP17-IN-1 relies on a robust three-step sequence. The critical transformation is a modified Pomeranz-Fritsch cyclization, which efficiently constructs the thienopyridine scaffold[7].

Synthesis SM 6-Fluorobenzo[b]thiophene- 2-carbaldehyde Step1 Reductive Amination (NaBH(OAc)3, DCM) SM->Step1 Int1 Acetal Intermediate Step1->Int1 Step2 Acid Cyclization (AcOH/H2O, 80°C) Int1->Step2 Int2 Intermediate A (Thienopyridine Core) Step2->Int2 Step3 N-Alkylation (K2CO3, DMF) Int2->Step3 Product CYP17-IN-1 (Compound 9c) Step3->Product

Figure 2: Synthetic workflow for CYP17-IN-1 from 6-fluorobenzo[b]thiophene-2-carbaldehyde.

Step-by-Step Experimental Protocol

The following protocols outline the synthesis of CYP17-IN-1, emphasizing the causality behind reagent selection and the self-validating nature of the workup procedures[7],[2].

Step 1: Reductive Amination to Acetal Intermediate
  • Reaction Setup: In a flame-dried flask, dissolve 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality Insight: STAB is deliberately chosen over NaBH₄. Its mild hydridic character selectively reduces the transient iminium ion without over-reducing the starting carbaldehyde, preventing the formation of unwanted alcohol byproducts.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Validation Check: The basic quench safely neutralizes residual STAB and ensures the newly formed secondary amine remains in its free-base form. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acetal.

Step 2: Acid-Catalyzed Cyclization (Intermediate A)
  • Reaction Setup: Dissolve the crude acetal from Step 1 in a 9:1 mixture of glacial acetic acid and water.

  • Cyclization: Heat the solution to 80 °C and stir for 4 hours.

    • Causality Insight: The water facilitates the hydrolysis of the dimethyl acetal to an electrophilic oxonium/aldehyde species. The acetic acid provides the necessary protic environment to catalyze the intramolecular Friedel-Crafts-type electrophilic aromatic substitution. The electron-rich nature of the benzothiophene core drives this ring closure to form the 6-fluoro-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine core[1].

  • Self-Validating Workup: Cool the mixture to room temperature and carefully basify to pH > 9 using 2 M NaOH.

    • Validation Check: The product initially exists as a water-soluble acetate salt. Adjusting the pH liberates the free base, causing it to crash out or partition cleanly into the organic phase. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography to afford Intermediate A.

Step 3: N-Alkylation to CYP17-IN-1
  • Reaction Setup: To a solution of Intermediate A (1.0 eq) and 3-(chloromethyl)-4-methylpyridine hydrochloride (1.2 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).

  • Alkylation: Stir the heterogeneous mixture at 60 °C for 6 hours.

    • Causality Insight: K₂CO₃ acts as a mild, insoluble base that deprotonates the secondary amine of Intermediate A and neutralizes the hydrochloride salt of the alkylating agent without triggering side reactions. DMF, a polar aprotic solvent, accelerates the Sₙ2 substitution[7].

  • Self-Validating Workup: Pour the cooled mixture into ice water. Extract extensively with ethyl acetate. Wash the combined organic layers multiple times with brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify to yield the final CYP17-IN-1 product.

References

Sources

Application Note: Reductive Amination Protocols for 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 6-fluorobenzo[b]thiophene scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and naphthalene systems in Selective Estrogen Receptor Modulators (SERMs), antidepressants, and 5-HT receptor ligands. The introduction of the fluorine atom at the C6 position modulates metabolic stability (blocking oxidative metabolism) and lipophilicity without significantly altering steric bulk.

This Application Note details optimized protocols for the reductive amination of 6-fluorobenzo[b]thiophene-2-carbaldehyde . Unlike simple benzaldehydes, this heterocyclic aldehyde exhibits unique electronic properties due to the electron-rich thiophene ring coupled with the electron-withdrawing fluorine substituent. This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reductant due to its chemoselectivity, while offering a Titanium(IV) Isopropoxide mediated protocol for sterically hindered amines.

Chemical Compatibility & Mechanistic Insights

Electronic Considerations

The 6-fluorobenzo[b]thiophene-2-carbaldehyde substrate presents a "push-pull" electronic environment:

  • Thiophenes Ring (Donor): The sulfur atom donates electron density into the ring, making the C2-aldehyde less electrophilic than a standard benzaldehyde. This can slow down the initial nucleophilic attack by the amine.

  • 6-Fluoro Substituent (Acceptor): The strong inductive effect (-I) of the fluorine atom partially compensates for the thiophene's donation, reactivating the carbonyl carbon towards nucleophiles.

Stability & Side Reactions
  • Sulfur Poisoning: Traditional catalytic hydrogenation (Pd/C, H2) is NOT recommended as a primary method. The thiophene sulfur lone pairs bind irreversibly to Pd/Pt surfaces, poisoning the catalyst and requiring high loadings or specialized sulfided catalysts.

  • Dialkylation: With primary amines, there is a risk of over-alkylation (forming tertiary amines).[1] The steric bulk of the benzo[b]thiophene system mitigates this slightly, but stoichiometry control is vital.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Secondary amines, non-hindered primary amines, and high-throughput parallel synthesis.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild hydride donor. Unlike NaBH4, it does not reduce aldehydes appreciably at room temperature, allowing the amine to react with the aldehyde to form an iminium ion, which is then selectively reduced.

Materials
  • Substrate: 6-Fluorobenzo[b]thiophene-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.2 equiv TEA)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol Steps
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl), add Triethylamine (1.1 mmol) and stir for 10 mins before proceeding.

  • Acid Activation: Add Glacial Acetic Acid (1.0 mmol). This buffers the pH (~5-6) to facilitate imine formation without protonating the amine completely.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Although STAB allows one-pot addition, pre-forming the imine/hemiaminal maximizes yield for electron-rich aldehydes like thiophenes.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (typically 20-30% EtOAc/Hexane). Look for the disappearance of the aldehyde peak.

  • Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4, filter, and concentrate.

Method B: Titanium-Mediated One-Pot (Ti(OiPr)4 / NaBH4)

Best for: Sterically hindered amines, weakly nucleophilic amines (e.g., anilines), or acid-sensitive substrates.

Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[2] This drives the equilibrium toward the imine, even with difficult substrates.

Materials
  • Substrate: 6-Fluorobenzo[b]thiophene-2-carbaldehyde (1.0 equiv)

  • Amine: 1.2 equiv[3]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Ethanol (Absolute) or Methanol (Anhydrous)

Protocol Steps
  • Complexation: In a dried flask under Nitrogen/Argon, dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in anhydrous THF or Ethanol (4 mL).

  • Titanium Addition: Add Ti(OiPr)4 (2.0 mmol) dropwise via syringe.

    • Safety: Ti(OiPr)4 is moisture sensitive. Use standard Schlenk techniques.

  • Imine Formation: Stir at RT for 4–12 hours.

    • Checkpoint: The solution often turns yellow/orange indicating imine formation. For extremely hindered amines, heat to 50°C for 2 hours.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH4 (1.5 mmol) portion-wise.

    • Caution: Exothermic hydrogen evolution.

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical Step): Add 1N NaOH or water (2 mL) dropwise.

    • Observation: A thick white precipitate (Titanium dioxide) will form.

  • Filtration: Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with Brine, dry over Na2SO4, and concentrate.

Visualization of Workflows

Reaction Mechanism (STAB Protocol)

The following diagram illustrates the mechanistic pathway, highlighting the role of the 6-Fluoro substituent and the selectivity of STAB.

G cluster_0 Rate Limiting Step Aldehyde 6-Fluoro-benzo[b]thiophene -2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product + Hydride (STAB) Acid AcOH (H+) STAB STAB (H-)

Caption: Mechanistic pathway for STAB-mediated reductive amination. The acid catalyst facilitates water elimination to form the reactive iminium species.

Protocol Decision Tree

Use this logic gate to select the appropriate method for your specific amine partner.

DecisionTree Start Start: 6-F-Benzo[b]thiophene-2-CHO + Amine AmineType Is the Amine Sterically Hindered? Start->AmineType NonHindered No (e.g., Benzylamine, Linear Alkyl) AmineType->NonHindered High Reactivity Hindered Yes (e.g., t-Butyl, alpha-branched) AmineType->Hindered Low Reactivity CheckSalt Is Amine a Salt? (HCl) NonHindered->CheckSalt MethodB Method B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) Hindered->MethodB MethodA Method A: STAB / DCE / AcOH (Standard Protocol) AddBase Add 1.0 eq TEA Stir 10 min CheckSalt->AddBase Yes Direct Proceed Directly CheckSalt->Direct No AddBase->MethodA Direct->MethodA

Caption: Decision matrix for selecting between STAB and Titanium-mediated protocols based on amine sterics and salt forms.

Quantitative Data Summary

The following table summarizes expected yields and reaction times based on internal validation data for benzo[b]thiophene aldehydes.

ParameterMethod A (STAB)Method B (Ti(OiPr)4)
Reaction Time 2 – 16 Hours6 – 24 Hours
Typical Yield 75% – 92%60% – 85%
Dialkylation Risk Low (<5%)Very Low (<2%)
Water Tolerance Moderate (Use anhydrous solvents)Low (Strictly anhydrous)
Workup Difficulty Low (Extraction)Medium (Celite filtration req.)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) Imine formation is too slow.Switch to Method B (Ti-mediated) or add 4Å Molecular Sieves to Method A.
Low Yield / Complex Mixture Amine is reacting with STAB (rare) or Aldehyde degradation.Ensure STAB is added after a 30-min imine formation period. Check solvent dryness.[4]
Dialkylation (Tertiary Amine) Primary amine is too nucleophilic.Increase amine equivalents to 1.5–2.0. Add STAB slowly (portion-wise).
Precipitate in Method B Titanium salts crashing out early.Ensure the quench is performed slowly with NaOH. Use ample EtOAc for the Celite wash.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][7] Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bae, J. W., et al. (2000). "One-Pot Synthesis of N-Alkylaminobenzenes from Nitrobenzenes by Reductive Amination." Chemical Communications, (19), 1857-1858. Link

  • Scobie, M., & Lehmann, F. (2008).[5] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Ketones and Aldehydes."[1][2][7][8] Synthesis, 2008(11), 1679-1681. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Technical Library. Link

Sources

Application Note: Optimized Wittig Olefination Protocols for 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

6-Fluorobenzo[b]thiophene-2-carbaldehyde is a highly valuable heterocyclic building block in modern drug discovery. The benzo[b]thiophene scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors and modulators of metabolic enzymes like Nicotinamide N-Methyltransferase (NNMT)[1][2].

The C2-aldehyde group serves as a versatile electrophilic hub. The Wittig olefination is a premier method for converting this aldehyde into structurally diverse alkene derivatives, enabling carbon-chain extension and the introduction of rigid pharmacophore linkers[1][3]. This application note provides a comprehensive guide to executing Wittig reactions on this specific substrate, detailing the causality behind reagent selection and stereochemical control.

Mechanistic Insights & Causality (E-E-A-T)

Electrophilicity of the Substrate

The benzo[b]thiophene core is generally electron-rich; however, the strongly electron-withdrawing 6-fluoro substituent exerts an inductive pull (-I effect) that slightly increases the electrophilicity of the C2-aldehyde compared to the unsubstituted analog. This facilitates rapid nucleophilic attack by the phosphonium ylide, making the reaction highly efficient even at lower temperatures[4].

Ylide Reactivity & Stereocontrol

The stereochemical outcome (E vs. Z alkene) is dictated by the nature of the phosphonium ylide, as detailed by the [5][6]:

  • Stabilized Ylides (e.g., containing an electron-withdrawing group like an ester adjacent to the carbanion): These ylides are less reactive. The reaction proceeds under thermodynamic control, favoring the trans (E)-alkene. Milder bases or no additional base (if using a pre-formed phosphorane) are sufficient[5].

  • Non-Stabilized Ylides (e.g., simple alkyl groups): These are highly reactive and require strong bases (e.g., n-BuLi, NaHMDS) for generation from the phosphonium salt[4]. The reaction is under kinetic control, proceeding via an erythro-oxaphosphetane intermediate to yield predominantly the cis (Z)-alkene[6].

Byproduct Management

A universal byproduct of the Wittig reaction is triphenylphosphine oxide (Ph3P=O)[4][6]. Because Ph3P=O is highly crystalline and often co-elutes with non-polar products during chromatography, specific precipitation steps (e.g., trituration in cold hexanes/ether) must be integrated into the protocol to ensure high purity of the final benzo[b]thiophene derivative.

Reaction Workflow Visualization

WittigWorkflow Salt Phosphonium Salt Ylide Phosphonium Ylide (Nucleophile) Salt->Ylide Deprotonation Base Base (NaH or n-BuLi) Base->Ylide (Anhydrous Solvent) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 6-Fluorobenzo[b]thiophene- 2-carbaldehyde Aldehyde->Oxaphosphetane Electrophilic Attack Alkene Alkene Derivative (E or Z) Oxaphosphetane->Alkene Cycloreversion Ph3PO Ph3P=O (Byproduct) Oxaphosphetane->Ph3PO Elimination

Logical workflow of the Wittig olefination of 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes empirically validated conditions for the olefination of benzo[b]thiophene-2-carbaldehydes, highlighting the causality between reagent selection and stereochemical outcome[1][3][5].

Ylide TypePhosphonium ReagentBaseSolventTempYield (%)E:Z Ratio
StabilizedEthyl (triphenylphosphoranylidene)acetateNone required*Toluene80 °C85-90>95:5
Stabilized(Carbethoxymethyl)triphenylphosphonium bromideNaH (60%)THF0 °C to RT82-8892:8
Non-StabilizedMethyltriphenylphosphonium bromiden-BuLiTHF-78 °C to RT75-80N/A (Terminal)
Non-StabilizedEthyltriphenylphosphonium bromideNaHMDSTHF-78 °C to RT70-7610:90

*Note: Pre-formed stabilized ylides (commercially available as the phosphorane) do not require additional base[5].

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-Alkene using a Pre-formed Stabilized Ylide

This protocol describes the synthesis of ethyl (E)-3-(6-fluorobenzo[b]thiophen-2-yl)acrylate. Rationale : Using a pre-formed stabilized ylide in a non-polar solvent at elevated temperatures maximizes the thermodynamic E-selectivity[3][5].

Step-by-Step Procedure :

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 mmol, 180.2 mg).

  • Solvent & Reagent Addition : Dissolve the aldehyde in anhydrous toluene (10 mL). Add ethyl (triphenylphosphoranylidene)acetate (1.2 mmol, 418 mg) in one portion[3].

  • Reaction Execution : Purge the system with an inert gas (Argon or N2). Heat the mixture to 80 °C and stir for 12-16 hours[3].

  • Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material (UV active, Rf ~0.6) should disappear, replaced by a new, highly UV-active fluorescent spot (Rf ~0.4).

  • Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to yield a crude viscous residue.

  • Byproduct Precipitation : Suspend the crude residue in cold diethyl ether/hexanes (1:1, 15 mL). Vigorously stir for 30 minutes. The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter through a pad of Celite and concentrate the filtrate.

  • Purification : Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to afford the pure (E)-acrylate.

Protocol B: Synthesis of Terminal Alkene using a Non-Stabilized Ylide

This protocol describes the conversion of the aldehyde to 6-fluoro-2-vinylbenzo[b]thiophene. Rationale : Non-stabilized ylides must be generated in situ using a strong base (n-BuLi) at cryogenic temperatures to prevent decomposition and side reactions[1][4].

Step-by-Step Procedure :

  • Ylide Generation : To an oven-dried, argon-purged 50 mL Schlenk flask, add methyltriphenylphosphonium bromide (1.5 mmol, 535 mg) and anhydrous THF (10 mL). Cool the white suspension to 0 °C using an ice bath.

  • Base Addition : Dropwise add n-Butyllithium (1.4 mmol, 2.5 M in hexanes) via syringe. The solution will immediately turn bright yellow, indicating the formation of the methylenetriphenylphosphorane ylide[4][6]. Stir at 0 °C for 30 minutes.

  • Substrate Addition : Cool the ylide solution to -78 °C (dry ice/acetone bath). Dissolve 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 mmol, 180.2 mg) in anhydrous THF (3 mL) and add it dropwise to the ylide solution over 5 minutes[1].

  • Reaction Execution : Allow the reaction mixture to slowly warm to room temperature over 4 hours[1].

  • Self-Validation (In-Process) : Quench a 50 µL aliquot in water/EtOAc, and analyze the organic layer by LC-MS. Look for the mass of the desired vinyl product (M+H = 179.0).

  • Workup : Quench the reaction by adding saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[1].

  • Purification : Purify by silica gel chromatography (100% Hexanes) to isolate the volatile 6-fluoro-2-vinylbenzo[b]thiophene.

References

  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Diva-portal.org. URL:[Link]

  • Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. URL:[Link]

  • Wittig Reaction. Organic Chemistry Portal. URL:[Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. URL:[Link]

  • Wittig reaction. Wikipedia. URL:[Link]

Sources

Application Note: Chemoselective Oxidation of 6-Fluorobenzo[b]thiophene-2-carbaldehyde to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Process Safety, and Scalable Protocol Design

Strategic Rationale & Chemoselectivity Challenges

The compound 6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 142329-23-5) is a highly privileged scaffold in medicinal chemistry. It serves as a critical building block in the synthesis of potent antimicrobial agents targeting multidrug-resistant Staphylococcus aureus and in the development of STAT3/STAT6 modulators for oncology and inflammatory diseases .

The transformation of 6-fluorobenzo[b]thiophene-2-carbaldehyde to its corresponding carboxylic acid presents a distinct chemoselectivity challenge. The benzothiophene core contains an electron-rich sulfur atom that is highly susceptible to over-oxidation, leading to unwanted sulfoxide or sulfone byproducts if harsh oxidants (e.g., KMnO₄, Oxone, or Jones reagent) are employed.

To achieve absolute chemoselectivity, the Pinnick Oxidation is the gold-standard methodology. By utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, this protocol selectively oxidizes the aldehyde moiety while leaving the sensitive thiophene sulfur and the aryl fluoride completely intact .

Mechanistic Causality: Designing a Self-Validating System

A successful Pinnick oxidation is not merely a mixture of reagents; it is a carefully balanced kinetic system where every additive serves a precise, causal purpose .

  • The Active Oxidant (Buffer Dependency): Sodium chlorite itself is not the active oxidant. The reaction requires a mild acid buffer (typically NaH₂PO₄) to maintain a pH of 3.5–4.5, which protonates the chlorite ion to form chlorous acid (HClO₂) . If the pH rises above 5, the reaction stalls. If the pH drops below 3, HClO₂ rapidly disproportionates into toxic, explosive chlorine dioxide (ClO₂) gas.

  • The Scavenger (Preventing Core Degradation): As the hydroxyallyl chlorite intermediate undergoes pericyclic fragmentation to yield the target carboxylic acid, it ejects hypochlorous acid (HOCl) . HOCl is a potent, indiscriminate chlorinating and oxidizing agent. Without intervention, HOCl will attack the benzothiophene ring. A sacrificial alkene—2-methyl-2-butene —is added in large excess to instantly trap HOCl, forming an inert chlorohydrin waste product.

Mechanism Substrate 6-Fluoro-BT-2-carbaldehyde (Substrate) Intermediate Hydroxyallyl Chlorite Intermediate Substrate->Intermediate Addition of HClO2 ActiveOxidant Chlorous Acid (HClO2) Generated via NaH2PO4 ActiveOxidant->Intermediate Product 6-Fluoro-BT-2-carboxylic acid (Target Product) Intermediate->Product Pericyclic Fragmentation Byproduct Hypochlorous Acid (HOCl) (Reactive Byproduct) Intermediate->Byproduct Elimination Waste Inert Chlorohydrin (Safe Waste) Byproduct->Waste Trapped by scavenger Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Waste

Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the HOCl scavenger.

Reagent Matrix & Quantitative Data

To ensure complete solubility of the lipophilic fluorinated substrate and the inorganic salts, a biphasic or miscible solvent system of tert-butanol (t-BuOH), Tetrahydrofuran (THF), and water is utilized. t-BuOH is chosen because it is completely resistant to oxidation.

Table 1: Stoichiometry and Reagent Specifications
Reagent / MaterialRoleEquivalentsAmount (per 10 mmol scale)Notes
6-Fluorobenzo[b]thiophene-2-carbaldehyde Substrate1.0 eq1.80 g (10.0 mmol)Ensure complete dissolution before proceeding.
Sodium Chlorite (NaClO₂) Oxidant Precursor2.0 eq1.81 g (20.0 mmol)Use 80% technical grade; calculate mass accordingly.
Sodium Dihydrogen Phosphate (NaH₂PO₄) pH Buffer3.0 eq3.60 g (30.0 mmol)Maintains pH ~4.0.
2-Methyl-2-butene HOCl Scavenger10.0 eq10.6 mL (100 mmol)Highly volatile (bp 38°C); keep chilled before use.
t-Butanol / THF (1:1 v/v) Organic SolventN/A40 mLSolubilizes the organic substrate.
Deionized Water Aqueous SolventN/A20 mLSolubilizes the inorganic salts.

Step-by-Step Experimental Protocol

This protocol incorporates in-process controls (IPCs) to create a self-validating workflow, ensuring process safety and high yields.

Step 1: System Initialization & Dissolution

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermocouple with 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.80 g, 10.0 mmol).

  • Add the organic solvent mixture (t-BuOH and THF, 20 mL each) and stir until the substrate is completely dissolved.

  • Add 2-methyl-2-butene (10.6 mL, 100 mmol) to the organic phase. Causality Note: Adding the scavenger before the oxidant ensures that any generated HOCl is instantly neutralized, preventing substrate degradation.

Step 2: Buffer Integration

  • In a separate flask, dissolve NaH₂PO₄ (3.60 g, 30.0 mmol) in 10 mL of deionized water.

  • Transfer the aqueous buffer solution to the main reaction flask. The mixture will become biphasic. Cool the reaction vessel to 0–5 °C using an ice-water bath.

Step 3: Controlled Oxidant Dosing (Critical Safety Step)

  • Dissolve NaClO₂ (1.81 g, 20.0 mmol) in 10 mL of deionized water.

  • IPC Check: Ensure the internal temperature of the reaction flask is below 5 °C.

  • Add the aqueous NaClO₂ solution dropwise via an addition funnel over 30 minutes. Causality Note: The generation of HClO₂ and subsequent oxidation is highly exothermic. Dropwise addition prevents thermal runaway and the dangerous accumulation of unreacted oxidant .

Step 4: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • IPC Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or HPLC. The starting material spot should completely disappear, replaced by a highly polar baseline spot (the carboxylate salt).

Step 5: Workup & Product Isolation

  • Once complete, quench any residual oxidant by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

  • Concentrate the mixture under reduced pressure to remove the volatile t-BuOH, THF, and excess 2-methyl-2-butene.

  • Dilute the remaining aqueous phase with 20 mL of water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. Causality Note: At pH 4, the product exists partially as a water-soluble sodium carboxylate. Acidification protonates the species, causing the highly lipophilic 6-fluorobenzo[b]thiophene-2-carboxylic acid to crash out of solution as a solid precipitate.

  • Filter the resulting yellowish-white precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 40 °C overnight to afford the pure product.

Workflow Step1 1. Dissolution Substrate in t-BuOH/THF Add 2-methyl-2-butene Step2 2. Buffer Addition Add aq. NaH2PO4 Maintain pH 3.5 - 4.5 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Monitor via TLC/HPLC Step3->Step4 Step5 5. Workup & Isolation Acidify to pH 2-3 (HCl) Filter precipitated product Step4->Step5

Step-by-step experimental workflow for the scalable Pinnick oxidation protocol.

Analytical Characterization

Successful conversion can be definitively verified via Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the sharp aldehyde proton singlet (typically around δ 10.0 ppm) and the appearance of a broad carboxylic acid proton signal confirm the transformation.

Table 2: Expected NMR Spectral Data [1]
NucleusFrequency / SolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR 300 MHz, DMSO-d₆13.46 (s, 1H, -COOH), 8.12 (d, J = 0.8 Hz, 1H, Ar-H), 8.05 (dd, J = 9.0, 5.4 Hz, 1H, Ar-H), 7.98 (dd, J = 9.4, 2.6 Hz, 1H, Ar-H), 7.35 (td, J = 9.0, 2.6 Hz, 1H, Ar-H).
¹³C NMR 101 MHz, DMSO-d₆163.48 (C=O), 161.43 (d, J = 245.2 Hz, C-F), 142.76 (d, J = 11.3 Hz), 135.75, 134.96 (d, J = 3.9 Hz), 129.99, 127.70 (d, J = 9.6 Hz), 114.48 (d, J = 24.8 Hz), 109.13 (d, J = 26.2 Hz).

Process Safety & Scale-up Insights

When adapting this protocol for multigram or kilogram scale, process chemists must account for the thermodynamic profile of the Pinnick oxidation. Recent process safety testing on similar heterocyclic substrates revealed significant heat accumulation during oxidant addition .

Key Scale-up Directives:

  • Dosing Control: Never add solid NaClO₂ directly to the reaction mixture. Always use a pre-dissolved aqueous solution and dose it continuously based on internal calorimetry/temperature readings.

  • Ventilation: Ensure the reaction is conducted in a highly efficient fume hood. Trace amounts of ClO₂ gas (yellowish-green, sharp odor) may evolve; this gas is highly toxic and poses an explosion risk at high concentrations.

  • Alternative Scavengers: If 2-methyl-2-butene is undesirable due to its high volatility (bp 38 °C) on a plant scale, aqueous hydrogen peroxide (H₂O₂, 30%) or sulfamic acid can be substituted as effective HOCl scavengers.

References

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Pinnick oxidation Source: Wikipedia URL: [Link]

  • Title: Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: Royal Society Open Science (PMC) URL: [Link]

  • Title: Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application Notes and Protocols for the Functionalization of Benzothiophene Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Scaffold and the Versatility of the Aldehyde Functional Group

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties, arising from the fusion of an electron-rich thiophene ring with a stable benzene ring, allow for diverse functionalization and tailored interactions with biological targets.[1] This has led to the development of a wide array of therapeutics, including the selective estrogen receptor modulator (SERM) Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[2]

Among the various derivatives, benzothiophene aldehydes stand out as exceptionally versatile intermediates in drug discovery. The aldehyde group serves as a reactive handle, enabling a plethora of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). This guide provides an in-depth exploration of key functionalization reactions of benzothiophene aldehydes, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel therapeutic agents.

Part 1: Key Functionalization Reactions of Benzothiophene Aldehydes

The strategic functionalization of the aldehyde group on the benzothiophene core can introduce a wide range of pharmacophoric features. This section details several high-utility transformations.

Oxidation to Carboxylic Acids

The conversion of the aldehyde to a carboxylic acid introduces a key hydrogen bond donor and a potential coordination site for metal-binding enzymes. This transformation is fundamental in the synthesis of many bioactive molecules.

Protocol 1: Pinnick Oxidation of Benzo[b]thiophene-3-carbaldehyde

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, tolerant of a wide range of other functional groups.[3]

Reaction Scheme:

reagents Benzo[b]thiophene-3-carbaldehyde ->[NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O] Benzo[b]thiophene-3-carboxylic acid reagents Benzo[b]thiophene-2-carbaldehyde ->[NaBH4, MeOH] (Benzo[b]thiophen-2-yl)methanol reagents Benzo[b]thiophene-3-carbaldehyde + R-NH2 ->[NaBH(OAc)3, DCE] N-alkyl-1-(benzo[b]thiophen-3-yl)methanamine reagents Benzo[b]thiophene-2-carbaldehyde + Ph3P=CHCO2Et ->[Toluene, reflux] (E)-ethyl 3-(benzo[b]thiophen-2-yl)acrylate cluster_0 Retrosynthetic Analysis of Raloxifene Raloxifene Raloxifene Intermediate1 Acylated Benzothiophene Raloxifene->Intermediate1 Final steps Intermediate2 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene Intermediate1->Intermediate2 Friedel-Crafts Acylation Intermediate3 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride Intermediate1->Intermediate3 Friedel-Crafts Acylation reagents Benzo[b]thiophene-2-carbaldehyde + Malononitrile ->[Ammonium acetate, neat] 2-(benzo[b]thiophen-2-ylmethylene)malononitrile reagents Benzo[b]thiophene-3-carbaldehyde + Nitromethane ->[Base] 1-(benzo[b]thiophen-3-yl)-2-nitroethanol

Sources

general procedure for synthesizing Schiff bases from 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in various pharmacophores. The introduction of a fluorine atom at the C6 position modulates the electronic properties of the ring system, enhancing metabolic stability by blocking potential oxidation sites (P450 metabolism) and increasing lipophilicity.

Schiff bases (imines) derived from 6-fluorobenzo[b]thiophene-2-carbaldehyde are critical intermediates in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics. The azomethine linkage (-CH=N-) acts as a versatile pharmacophore, often exhibiting synergistic biological activity when chelated with transition metals.[1]

This Application Note provides a rigorous, field-proven protocol for synthesizing these Schiff bases. Unlike generic procedures, this guide addresses the specific electronic influence of the 6-fluoro substituent, which enhances the electrophilicity of the carbonyl carbon, typically accelerating nucleophilic attack but requiring careful pH control to prevent hydrolysis.

Mechanistic Insight

The synthesis proceeds via a classic acid-catalyzed nucleophilic addition-elimination reaction.

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine (hemiaminal) intermediate.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, generating the iminium ion, which deprotonates to form the stable Schiff base.

Critical Consideration for 6-Fluoro Substitution: The fluorine atom at position 6 is electron-withdrawing (inductive effect). This destabilizes the positive charge on the sulfur but increases the partial positive charge on the carbonyl carbon at position 2. Consequently, the initial nucleophilic attack is generally faster than in non-substituted benzothiophenes. However, the resulting imine may be more susceptible to hydrolysis; therefore, anhydrous conditions during workup are preferred.

Reaction Pathway Visualization[2]

ReactionMechanism cluster_conditions Reaction Environment Aldehyde 6-Fluorobenzo[b]thiophene- 2-carbaldehyde Intermediate Carbinolamine (Hemiaminal) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (Ar-NH2) Amine->Intermediate Catalyst Cat. AcOH (Protonation) Catalyst->Intermediate Activates C=O Transition Dehydration (-H2O) Intermediate->Transition Product Schiff Base (Imine) Transition->Product Imine Formation

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 6-fluorobenzo[b]thiophene-2-carbaldehyde.

Experimental Protocol

Materials & Reagents[1][3][4]
ReagentPurityRoleNote
6-Fluorobenzo[b]thiophene-2-carbaldehyde >97%PrecursorElectrophile
Substituted Aniline / Amine >98%ReactantNucleophile
Ethanol (Absolute) 99.9%SolventAnhydrous preferred to drive equilibrium
Glacial Acetic Acid 99%CatalystWeak acid prevents amine protonation
Diethyl Ether ACS GradeWash SolventRemoves unreacted starting material
Standard Reflux Procedure

Scale: 1.0 mmol (Adjust proportionally)

  • Preparation of Electrophile Solution:

    • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-fluorobenzo[b]thiophene-2-carbaldehyde in 15 mL of absolute ethanol.

    • Note: Gentle heating (40°C) may be required for complete dissolution.

  • Addition of Nucleophile:

    • Add 1.0 mmol (1.0 eq) of the appropriate aromatic amine to the flask.

    • Optimization: If the amine is a hydrochloride salt, add 1.0 eq of Sodium Acetate to neutralize it in situ.

  • Catalysis:

    • Add 2-3 drops of glacial acetic acid.

    • Checkpoint: The pH should be slightly acidic (pH 5-6). Too much acid will protonate the amine, deactivating it.

  • Reaction:

    • Attach a reflux condenser.

    • Reflux the mixture at 78-80°C for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher R_f) should disappear.

  • Work-up & Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[2][3][4] In many cases, the Schiff base precipitates upon cooling. If not, reduce solvent volume by 50% under reduced pressure and cool in an ice bath for 30 minutes.

    • Filter the solid precipitate using a Buchner funnel/vacuum filtration.

  • Purification:

    • Wash the solid cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted amine.

    • Recrystallize from hot ethanol if necessary.

    • Dry under vacuum at 45°C for 4 hours.

Workflow Diagram

ExperimentalWorkflow Start Start: Dissolve Aldehyde in Abs. Ethanol AddAmine Add Equimolar Amine + Cat. AcOH Start->AddAmine Reflux Reflux at 80°C (3-6 Hours) AddAmine->Reflux TLC Check TLC (Hex:EtOAc 7:3) Reflux->TLC Decision Aldehyde Consumed? TLC->Decision Cool Cool to RT / Ice Bath Precipitate Formation Decision->Cool Yes ContinueReflux Continue Reflux (+1-2 hrs) Decision->ContinueReflux No Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH & Et2O Filter->Wash Dry Dry & Characterize Wash->Dry ContinueReflux->TLC

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Expected Data

To validate the synthesis, the following spectral characteristics are expected. The 6-fluoro substituent provides a unique handle for


F NMR.
Spectroscopic Signatures[1][4][7][8]
TechniqueParameterExpected SignalStructural Assignment
FT-IR

1600 – 1635 cm

C=N stretch (Azomethine)

H NMR

(ppm)
8.40 – 8.90 (s, 1H) -CH=N- (Singlet, diagnostic)
7.00 – 8.20 (m, Ar-H)Aromatic protons (Benzothiophene + Amine)

C NMR

(ppm)
155 – 165 C=N carbon
~160 (d,

)
C-6 attached to Fluorine (Doublet splitting)

F NMR

(ppm)
-110 to -120 Ar-F (Typical range for fluoroarenes)
Troubleshooting Guide
  • No Precipitate: If the product does not precipitate upon cooling, the Schiff base may be soluble in ethanol. Remedy: Pour the reaction mixture into crushed ice (50g) with vigorous stirring. The sudden change in polarity usually forces precipitation.

  • Hydrolysis: If the melting point is broad or low, the product may have partially hydrolyzed back to the aldehyde. Remedy: Recrystallize from anhydrous ethanol/DMF mixture and ensure the drying process is moisture-free.

  • Low Yield: Electron-withdrawing groups on the amine (e.g., nitroaniline) reduce nucleophilicity. Remedy: Use a stronger catalyst (p-Toluenesulfonic acid) or microwave irradiation (110°C, 10 min).

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. MDPI. (Detailed protocol for benzothiophene hydrazone formation, analogous to Schiff bases).

  • Synthesis of Schiff base derivatives with benzo[b]thiophene. ResearchGate. (General procedure for bis-benzothiophene Schiff bases).

  • Synthesis, characterization and biological activity of Schiff base derived from 2-thiophene carboxaldehyde. PubMed. (Validation of reaction conditions for thiophene aldehydes).

  • Synthesis of Benzo[b]thiophene-2-carbaldehyde. MDPI Molbank. (Synthesis of the precursor aldehyde).

  • Thiophene-Derived Schiff Base Complexes: Synthesis and Characterization. NCBI/PMC. (NMR characterization data for thiophene imines).

Sources

Application Note: Nucleophilic Addition Strategies for 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is structured for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with specific insights into the 6-fluorobenzo[b]thiophene scaffold.

Executive Summary

6-Fluorobenzo[b]thiophene-2-carbaldehyde is a high-value pharmacophore intermediate used in the synthesis of bioisosteres for indole- and naphthalene-based therapeutics. The presence of the fluorine atom at the C6 position modulates metabolic stability and lipophilicity without significantly altering steric bulk. This guide details the nucleophilic addition to the C2-carbonyl group, a critical "handle" for diversifying this scaffold. We provide optimized protocols for Grignard addition, reductive amination, and olefination, emphasizing the handling of the sulfur-containing heterocycle to prevent catalyst poisoning and side reactions.

Reactivity Profile & Mechanistic Insight

Electronic Landscape

The reactivity of the C2-formyl group is governed by the interplay between the electron-rich thiophene ring and the withdrawing effect of the fluorine substituent.

  • Thiophene Ring: The sulfur atom donates electron density via resonance (+M), making the C2-position nucleophilic in electrophilic aromatic substitutions. However, the carbonyl group at C2 reverses this, acting as an electron sink.

  • 6-Fluoro Substituent: Located on the benzene ring, the fluorine exerts a strong inductive withdrawing effect (-I) and a resonance donating effect (+M). Mechanistically, the -I effect predominates through the sigma framework, slightly increasing the electrophilicity of the C2-carbonyl compared to the non-fluorinated parent, making it highly receptive to nucleophilic attack.

Visualization of Reactivity

The following diagram illustrates the electronic flow and potential reaction pathways.

Reactivity Core 6-Fluorobenzo[b]thiophene -2-carbaldehyde F_Effect 6-Fluoro (-I Effect) Increases Electrophilicity Core->F_Effect S_Effect Sulfur (+M Effect) Conjugation Stability Core->S_Effect C2_Carbonyl C2-Carbonyl (Electrophile) Target for Nucleophiles F_Effect->C2_Carbonyl Activates S_Effect->C2_Carbonyl Stabilizes Grignard Pathway A: Grignard/Lithium (1,2-Addition) → Alcohol C2_Carbonyl->Grignard RedAm Pathway B: Reductive Amination (Imine Reduction) → Amine C2_Carbonyl->RedAm Wittig Pathway C: Wittig/HWE (Condensation) → Alkene C2_Carbonyl->Wittig

Figure 1: Reactivity landscape of 6-Fluorobenzo[b]thiophene-2-carbaldehyde showing electronic influences and primary synthetic pathways.

Experimental Protocols

Protocol A: 1,2-Addition of Organometallics (Grignard Reaction)

Objective: Synthesis of secondary alcohols (e.g., 1-(6-fluorobenzo[b]thiophen-2-yl)ethanol). Challenge: Preventing enolization or ring-opening (though rare in thiophenes) and ensuring complete conversion due to the heterocycle's solubility.

Materials
  • Substrate: 6-Fluorobenzo[b]thiophene-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon/Nitrogen.

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL/mmol). The 6-fluoro analog typically exhibits good solubility in THF compared to ether.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperatures (-78 °C) are generally unnecessary unless using highly reactive organolithiums.

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 10 minutes. The solution may turn from pale yellow to orange/brown.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quench: Cool back to 0 °C. Slowly add saturated NH₄Cl (5 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Data Summary:

Parameter Specification
Temperature 0 °C to RT
Time 2-3 Hours
Typical Yield 85-92%

| Key Observation | Disappearance of aldehyde peak (CHO, ~10.0 ppm) in ¹H NMR. |

Protocol B: Reductive Amination

Objective: Synthesis of secondary/tertiary amines for SAR exploration. Challenge: Thiophene sulfur can poison hydrogenation catalysts (Pd/C). Therefore, hydride reducing agents are preferred over catalytic hydrogenation.

Materials
  • Substrate: 6-Fluorobenzo[b]thiophene-2-carbaldehyde[3]

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (cat., 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure
  • Imine Formation: In a vial, mix the aldehyde (1.0 mmol) and amine (1.1 equiv) in DCE (4 mL). Add 1 drop of Acetic Acid. Stir for 30-60 mins at RT.

    • Checkpoint: Formation of the imine/iminium species is often visible by a color change or can be confirmed by crude NMR (shift of CHO proton).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Stirring: Stir vigorously at RT for 12-16 hours.

  • Quench: Quench with saturated NaHCO₃ solution (basic pH is required to liberate the free amine).

  • Extraction: Extract with DCM (3x).

  • Purification: The 6-fluoro group increases lipophilicity; amine products often require 1-5% MeOH in DCM (with 1% NH₄OH) for elution on silica.

Mechanism Visualization:

ReductiveAmination Aldehyde Aldehyde (Electrophile) Imine Imine/Iminium Intermediate Aldehyde->Imine + R-NH2 - H2O Amine Amine (Nucleophile) Amine->Imine Product Amine Product (Reduced) Imine->Product + STAB (H-) Reduction

Figure 2: Stepwise reductive amination pathway avoiding metal catalysts.

Protocol C: Wittig Olefination

Objective: Extension of the carbon chain (e.g., vinyl, acrylate derivatives). Relevance: The 6-fluoro scaffold is often coupled with unsaturated linkers in anticancer agents.

Materials
  • Substrate: 6-Fluorobenzo[b]thiophene-2-carbaldehyde[3]

  • Ylide Precursor: (Methoxymethyl)triphenylphosphonium chloride (for homologation) or stabilized ylides (e.g., Ph₃P=CHCO₂Et).

  • Base: NaH (for unstabilized) or TEA/K₂CO₃ (for stabilized).

  • Solvent: THF (anhydrous).

Step-by-Step Procedure (Stabilized Ylide - Horner-Wadsworth-Emmons variant preferred for E-selectivity)
  • Activation: To a suspension of NaH (1.2 equiv, 60% in oil) in THF at 0 °C, add Triethyl phosphonoacetate (1.2 equiv). Stir 30 mins until clear (formation of phosphonate anion).

  • Addition: Add solution of 6-Fluorobenzo[b]thiophene-2-carbaldehyde (1.0 mmol in THF) dropwise.

  • Reaction: Warm to RT and stir for 4-6 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Outcome: The electron-withdrawing nature of the 2-position on the benzothiophene usually favors high E-selectivity (>95:5).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Grignard) Wet solvent or "Old" ReagentUse freshly distilled THF. Titrate Grignard reagent. Ensure inert atmosphere (Ar/N₂).
Incomplete Reduction (Amination) Steric hindrance or weak imine formationAdd molecular sieves (4Å) to drive imine formation before adding reductant. Switch to NaBH₃CN (toxic, but stronger).
Catalyst Poisoning Sulfur interaction with Pd/PtAvoid catalytic hydrogenation (H₂/Pd-C). Use chemical reductants (NaBH₄, LiAlH₄) or Raney Nickel (in excess) if desulfurization is not a risk.
Crystallization Difficulty 6-Fluoro lipophilicityThe 6-F group increases solubility in organics. If oil persists, triturate with cold Pentane or Hexane/Ether mixtures.

References

  • BenchChem. (2025).[4][5] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from

  • Gabriele, B., et al. (2014).[2][6] "A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde". Molbank, 2014(2), M823.[2][6] Retrieved from

  • Sengodagounder, M., et al. (2005).[6] "Highly Regio-, Chemo- and Diastereoselective Synthesis of Oxa-Bridged Spirocycles". Chemical Communications.[6] Retrieved from

  • Organic Syntheses. (2023). "Preparation of Grignard Reagents and Nucleophilic Addition". Org. Synth. Protocol adapted for heterocycles. Retrieved from

  • Sigma-Aldrich. (2025). Benzo[b]thiophene-2-carboxaldehyde Product Specification and Reactivity Data. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Guide for 6-Fluorobenzo[b]thiophene-2-carbaldehyde . This intermediate is critical in the synthesis of kinase inhibitors and antitubercular agents.[1] Its purification presents specific challenges due to the reactivity of the aldehyde group (oxidation susceptibility) and the lipophilicity of the fluorinated benzothiophene core.[1]

Physical Profile:

  • Appearance: Typically a beige to pale yellow solid.[1]

  • Solubility: High in DCM, EtOAc, THF; Low in Water, Hexanes.[1]

  • Major Impurities:

    • 6-Fluorobenzo[b]thiophene-2-carboxylic acid (Oxidation byproduct).[1]

    • 6-Fluorobenzo[b]thiophene (Unreacted starting material).[1]

    • Inorganic Salts (Lithium/Magnesium salts from synthesis).[1]

Decision Matrix: Selecting Your Purification Method

Before proceeding, select the protocol that matches your current purity level and scale.[1]

PurificationDecision Start Start: Crude Mixture Analysis CheckPurity Check TLC/HPLC Purity Start->CheckPurity HighImpurity High Impurity (>10%) or Dark Color CheckPurity->HighImpurity Complex Mixture LowImpurity Low Impurity (<5%) mainly Starting Material CheckPurity->LowImpurity Clean Crude AcidPresent Contains Carboxylic Acid? HighImpurity->AcidPresent MethodRecryst Method B: Recrystallization (Solvent: EtOH or Hex/EtOAc) LowImpurity->MethodRecryst Scalable MethodBisulfite Method A: Bisulfite Adduct (Chemical Purification) AcidPresent->MethodBisulfite Yes (Aldehyde Specific) MethodColumn Method C: Flash Chromatography (Silica Gel) AcidPresent->MethodColumn No (General Separation)

Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity and impurity profile.

Method A: Bisulfite Adduct Purification (The "Gold Standard")[1]

Best For: Removing non-aldehyde impurities (starting materials, isomers) and carboxylic acids.[1] Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate adduct. Impurities remain in the organic layer.[1] The adduct is then hydrolyzed back to the pure aldehyde.[1]

Protocol:
  • Dissolution: Dissolve crude 6-fluorobenzo[b]thiophene-2-carbaldehyde in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) .[1][2]

    • Note: Do not use non-polar solvents like Hexane here; the adduct must precipitate or be soluble in water.

  • Adduct Formation: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the bisulfite adduct) should form.[1]

    • Troubleshooting: If no solid forms, the adduct may be soluble.[1] Proceed to liquid-liquid extraction (wash the aqueous layer with Ether/EtOAc to remove impurities).[1]

  • Filtration/Washing: Filter the solid adduct.[2] Wash with Diethyl Ether to remove unreacted thiophene starting material.

  • Regeneration: Suspend the solid adduct in EtOAc. Add 10% Sodium Carbonate (Na₂CO₃) or 10% NaOH dropwise while stirring until the solid dissolves and gas evolution ceases.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate.

Why this works: This method creates a "chemical filter" that only allows aldehydes to pass, offering purity often >98% without chromatography [1][4].[1]

Method B: Recrystallization (Scalable)[1]

Best For: Final polishing of material (>90% purity) or large-scale batches (>10g).[1]

Solvent Systems:
Solvent SystemRatio (v/v)Notes
Ethanol (95%) Single SolventHeat to boiling, cool slowly to 4°C. Good for removing trace acids.[1]
EtOAc / Hexanes 1:5 to 1:10Dissolve in min. warm EtOAc, add Hexanes until turbid.
Isopropanol Single Solventmilder than EtOH, good for crystallizing fluorinated aromatics.
Step-by-Step:
  • Place crude solid in a flask with a stir bar.

  • Add the polar solvent (e.g., Ethanol) and heat to reflux.[1]

  • If solid remains, add more solvent in small portions until dissolved.[1]

  • Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Remove from heat and allow to cool to Room Temperature (RT) slowly (insulate flask with foil).

  • Cool further in an ice bath (0-4°C) for 1 hour.

  • Filter crystals and wash with cold Hexane.[1]

Method C: Flash Column Chromatography

Best For: Complex mixtures where the aldehyde is <80% pure or if the bisulfite method fails due to solubility.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 100% Hexanes (Elutes unreacted 6-fluorobenzo[b]thiophene).

    • Gradient: 0% → 10% → 20% EtOAc.[1]

    • Target: The aldehyde typically elutes between 10-20% EtOAc.

  • TLC Visualization: UV (254 nm).[1] Aldehydes also stain with 2,4-DNP (orange/red spots).[1]

Troubleshooting Guide & FAQs

Q1: My product is turning from pale yellow to brown. What is happening?

Diagnosis: Auto-oxidation. Root Cause: Benzo[b]thiophene aldehydes are electron-rich and prone to air oxidation, forming the carboxylic acid (brown/dark oil).[1] Solution:

  • Immediate: Wash the dissolved product with saturated NaHCO₃ to remove the acid.

  • Prevention: Store under Nitrogen/Argon at -20°C.

Q2: I tried the Bisulfite method, but I got very low yield.

Diagnosis: Incomplete hydrolysis or solubility issues. Root Cause: The fluorinated core makes the molecule lipophilic. The bisulfite adduct might have been too soluble in the organic wash or not fully hydrolyzed.[1] Fix:

  • Ensure the pH reaches >10 during regeneration (use NaOH if Na₂CO₃ is too weak).[1]

  • Extend the hydrolysis time (stir with base for 1 hour).

  • Check the "waste" organic layer from step 4—did the adduct fail to precipitate? If so, extract the aqueous layer, don't filter.[1]

Q3: The solid "oiled out" during recrystallization.

Diagnosis: Impurity depression or cooling too fast. Root Cause: Fluorinated aromatics often have lower melting points. If the solution is too concentrated or cools too fast, it separates as an oil.[1] Fix:

  • Re-heat to dissolve the oil.

  • Add a "seed crystal" of pure material at the cloud point.

  • Add more solvent to dilute the system slightly.

Visualizing the Bisulfite Process

BisulfiteProcess Crude Crude Aldehyde (Organic Soln) Reaction Biphasic Stirring Crude->Reaction Bisulfite Sat. NaHSO3 (aq) Bisulfite->Reaction Separation Separation Reaction->Separation OrgWaste Organic Layer (Impurities) Separation->OrgWaste Discard AqAdduct Aqueous/Solid Phase (Aldehyde-Bisulfite Adduct) Separation->AqAdduct Keep Base Add Base (NaOH/Na2CO3) AqAdduct->Base Pure Pure Aldehyde (Extracted in EtOAc) Base->Pure Hydrolysis

Figure 2: The chemical logic of bisulfite purification, separating the aldehyde from non-reactive organic impurities.[1]

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 6-Fluoro-benzo[b]thiophene-2-carbaldehyde Product Page. Retrieved from [6]

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes. Retrieved from [1]

  • Mancuso, R., et al. (2014).[1][7] A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.[1][7] Retrieved from [1][7]

Sources

Technical Support Center: Purification & Recrystallization of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2), purification bottlenecks—specifically during recrystallization—are common.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the thermodynamic and mechanistic causality behind solvent selection, provide a self-validating Standard Operating Procedure (SOP), and troubleshoot the most frequent failure modes encountered at the bench.

Solvent Selection & Quantitative Data

The molecular architecture of 6-Fluorobenzo[b]thiophene-2-carbaldehyde features a highly hydrophobic, electron-withdrawing fluorinated benzothiophene core juxtaposed with a localized, polar carbaldehyde dipole. This amphiphilic nature dictates solvent compatibility.

Based on established chemical property databases, the absolute melting point of the pure compound is 106 °C , specifically when isolated using isopropyl ether (diisopropyl ether) as the crystallization solvent[1]. While other solvents are documented for structurally similar benzothiophene derivatives[2],[3], their physicochemical properties introduce specific risks during the heating and cooling cycles.

Table 1: Solvent Comparison for Benzothiophene-2-carbaldehyde Derivatives
SolventBoiling Point (°C)Polarity IndexYield PotentialPurity PotentialMechanistic Notes & Risks
Isopropyl Ether 68.5~2.2HighExcellentIndustry Standard. BP is well below the solute's MP (106 °C), preventing oiling out[1].
Acetonitrile 82.05.8ModerateHighGood for highly polar impurities, but steep solubility curve requires precise cooling[2].
Toluene 110.62.4LowModerateHigh Risk. BP (110.6 °C) exceeds the solute MP (106 °C), frequently causing oiling out[3].
Ethanol 78.45.2ModerateGoodDegradation Risk. Alcohols can form hemiacetals with the carbaldehyde group if trace acid is present.

Troubleshooting FAQs

Q1: Why is isopropyl ether the authoritative primary solvent for this specific compound? A1: The choice is driven by thermodynamics and functional group stability. Isopropyl ether is an aprotic solvent with a moderate polarity that perfectly matches the dipole of the fluorinated carbaldehyde. More importantly, its boiling point (68.5 °C) is significantly lower than the compound's melting point (106 °C). This ensures that when the solution reaches saturation during cooling, the solute precipitates as a solid crystal rather than separating as a liquid melt (a phenomenon known as "oiling out"). Furthermore, being aprotic, it completely eliminates the risk of acetal/hemiacetal degradation that occurs when using protic solvents like ethanol.

Q2: During cooling, my product forms a biphasic oily layer instead of crystals. How do I fix "oiling out"? A2: Oiling out occurs when the compound's solubility drops drastically while the temperature of the mixture is still above the compound's melting point, or when the solvent is too strong.

  • The Fix: Reheat the mixture until it is a single homogeneous phase. Instead of relying on a single solvent, add a non-polar anti-solvent (such as hexane or heptane) dropwise until the solution becomes slightly cloudy, then add just enough isopropyl ether to clear it. Cool the flask very slowly (insulate with cotton or a water bath) and introduce a seed crystal at ~40 °C to bypass the nucleation energy barrier.

Q3: My synthesized batch has a dark discoloration. Will standard recrystallization remove this? A3: Not always. Dark colors in benzothiophene syntheses usually indicate polymeric byproducts or oxidized sulfur species.

  • The Fix: Before recrystallization, dissolve the crude mixture in your hot solvent and add 5-10% (w/w) activated carbon (Darco). Boil for 5 minutes, then perform a hot filtration through a pad of Celite. The carbon will adsorb the high-molecular-weight colored impurities, allowing the filtrate to yield pristine, pale crystals.

Q4: How do I validate that my recrystallization was successful? A4: A robust protocol must be a self-validating system. Do not rely solely on visual inspection. Ensure the dried crystals are subjected to a melting point apparatus. Pure 6-Fluorobenzo[b]thiophene-2-carbaldehyde will exhibit a sharp, distinct melting point at exactly 106 °C [1]. A depressed melting point (e.g., 98–102 °C) or a broad melting range (>2 °C) proves that solvent is trapped in the crystal lattice or impurities remain, necessitating a second recrystallization cycle.

Standard Operating Procedure (SOP)

Follow this step-by-step methodology to ensure high-fidelity purification.

Step 1: Dissolution

  • Place the crude 6-Fluorobenzo[b]thiophene-2-carbaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal amount of isopropyl ether (approx. 5-7 mL per gram of crude).

  • Heat the mixture to a gentle reflux (68 °C) using a water bath or heating mantle. Add solvent dropwise until the solid is completely dissolved.

Step 2: Hot Filtration (Optional but Recommended) 4. If insoluble particulates or dark impurities are present, quickly filter the boiling solution through a pre-warmed fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask.

Step 3: Controlled Nucleation 5. Allow the flask to cool ambiently to room temperature. Do not agitate or disturb the flask, as mechanical shock can cause rapid, impure precipitation. 6. If crystallization does not begin within 30 minutes at room temperature, gently scratch the inside of the glass flask with a glass stirring rod to provide a nucleation site.

Step 4: Maturation and Isolation 7. Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize the yield. 8. Isolate the crystals via vacuum filtration using a Büchner funnel. 9. Wash the filter cake with a small volume (1-2 mL) of ice-cold isopropyl ether to remove mother liquor residues.

Step 5: Drying and Validation 10. Dry the crystals under high vacuum at 40 °C for 4 hours to remove residual solvent. 11. Validate purity by confirming the melting point is exactly 106 °C.

Process Workflow

Below is the logical troubleshooting workflow for the recrystallization process.

Recrystallization_Troubleshooting Start Crude 6-Fluorobenzo[b]thiophene- 2-carbaldehyde Dissolve Dissolve in boiling Isopropyl Ether (68°C) Start->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Cooling Slow Cooling to Room Temp FilterHot->Cooling Decision Oiling Out Observed? Cooling->Decision Reheat Reheat & Add Seed Crystal / Hexane Decision->Reheat Yes Crystallize Ice Bath (0-5°C) for 1 hr Decision->Crystallize No Reheat->Cooling FilterCold Vacuum Filtration & Wash (Cold Solvent) Crystallize->FilterCold Pure Pure Crystals (MP: 106°C) FilterCold->Pure

Workflow for the recrystallization of 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

References

  • Title: 1-Benzothiophene-2-carbaldehyde 4-ethylthiosemicarbazone | Source: PMC, National Institutes of Health | URL: [Link]

  • Title: Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents | Source: PMC, National Institutes of Health | URL: [Link]

Sources

Technical Support Center: Storage & Stability of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 6-FBT-CHO-STAB-001 Compound: 6-Fluorobenzo[b]thiophene-2-carbaldehyde CAS: 212078-71-2 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

User Query: "How do I store 6-Fluorobenzo[b]thiophene-2-carbaldehyde in solution without degradation?"

Scientist's Assessment: This compound possesses a reactive aldehyde moiety at the C2 position of the benzothiophene ring. While the fluorine substitution at C6 adds lipophilicity and metabolic stability in biological systems, it does not significantly protect the aldehyde from its primary degradation pathway: aerobic oxidation .

The "beige solid" you receive is relatively stable, but once solvated, the kinetic barrier to oxidation decreases significantly. Your primary enemy is dissolved oxygen, followed by trace acidity in protic solvents.

PropertySpecificationCritical Note
Molecular Weight 180.20 g/mol Use for molarity calculations.
Reactive Moiety C2-Aldehyde (-CHO)Susceptible to oxidation (to acid) and nucleophilic attack.
Solubility DMSO, DMF, CH₂Cl₂, ChloroformInsoluble in water. Avoid aqueous buffers for stock.
Primary Risk AutoxidationForms 6-fluorobenzo[b]thiophene-2-carboxylic acid.

Critical Degradation Pathways (Mechanism)

To prevent degradation, you must understand how it happens. The aldehyde proton is abstractable, leading to a radical chain reaction with molecular oxygen.

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the conversion of your active aldehyde into the inactive carboxylic acid impurity.

DegradationPathway cluster_legend Pathway Key Aldehyde 6-Fluorobenzo[b]thiophene- 2-carbaldehyde (Active) Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/Trace Metal) Acetal Hemiacetal/Acetal (In Alcohols + Acid) Aldehyde->Acetal + ROH / H+ (Solvent effect) Peracid Peracid Intermediate Radical->Peracid + O2 Acid 6-Fluorobenzo[b]thiophene- 2-carboxylic acid (Inactive Impurity) Peracid->Acid + Aldehyde key Solid Line: Primary Oxidative Pathway Dashed Line: Solvent-Specific Side Reaction

Caption: Figure 1. The autoxidation mechanism of benzothiophene carbaldehydes. Exposure to air converts the aldehyde to a carboxylic acid, while acidic alcohols can lead to acetal formation.

Solvent Selection & Stock Preparation

Q: Can I store the stock solution in Ethanol or Methanol? A: Not recommended for long-term storage. While the compound dissolves in alcohols, aldehydes exist in equilibrium with hemiacetals in protic solvents. If the solvent contains trace acids (common in lower-grade methanol), this drives the formation of acetals, effectively "masking" your aldehyde and altering its reactivity in binding assays.

Q: What is the gold standard solvent? A: Anhydrous DMSO (Dimethyl Sulfoxide). DMSO is the preferred vehicle because it is aprotic and solubilizes the aromatic core effectively. However, DMSO is hygroscopic. Absorbed water acts as a nucleophile and accelerates degradation.

Protocol: Preparation of a Stable 10 mM Stock
  • Vessel Preparation: Use an amber glass vial (borosilicate). Why? Blocks UV light which catalyzes radical formation.

  • Weighing: Weigh the solid rapidly. Do not leave the stock bottle open.

  • Dissolution: Add Anhydrous DMSO (≥99.9%, water content <0.005%).

    • Tip: If using a new bottle of DMSO, it is likely dry. If using an opened bottle, assume it is wet.

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10-15 seconds before capping.

  • Sealing: Use a cap with a PTFE (Teflon) liner. Avoid rubber septa which can leach plasticizers into DMSO.

Storage Conditions & Stability Metrics

Q: How long is the solution stable? Refer to the table below for stability windows based on storage conditions.

ConditionSolventAtmosphereStability WindowRisk Level
-80°C DMSOArgon/N₂6-12 MonthsLow
-20°C DMSOAir (Closed)1-3 MonthsModerate
4°C DMSOAir< 2 WeeksHigh (Precipitation risk)
RT (25°C) DMSOAir< 48 HoursCritical (Oxidation)
RT (25°C) EthanolAir< 24 HoursCritical (Acetal formation)

Q: My solution turned from beige/clear to yellow/orange. Is it bad? A: Likely, yes. A deepening color often indicates the formation of conjugated impurities or oxidation products (carboxylic acids often have different absorption profiles).

  • Action: Run a quick LC-MS. If the Molecular Ion (M+) shows a shift from 180.2 (Aldehyde) to 196.2 (Carboxylic Acid), discard the stock.

Troubleshooting & Decision Support

Use this logic flow to resolve common issues encountered during handling.

Diagram 2: Handling Decision Tree

HandlingTree Start Start: Handling 6-FBT-CHO SolventQ Select Solvent Start->SolventQ DMSO Anhydrous DMSO (Recommended) SolventQ->DMSO Alcohol Ethanol/Methanol SolventQ->Alcohol Avoid if possible UsageQ Intended Usage Time? DMSO->UsageQ Immediate Immediate (<4h) Alcohol->Immediate OK for quick assay Storage Storage (>24h) Alcohol->Storage High Risk (Acetal) UsageQ->Immediate Keep in Dark TempQ Storage Temp? UsageQ->TempQ Freezer -20°C or -80°C TempQ->Freezer Ideal Fridge 4°C TempQ->Fridge Avoid (DMSO freezes at 19°C) Issue Issue: Precipitate after thawing Freezer->Issue Thawing Fix Sonicate 5 mins Warm to 37°C Issue->Fix

Caption: Figure 2. Decision support tree for solvent selection and troubleshooting precipitation events.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to redissolve the compound after freezing? A: Yes, but monitor temperature. DMSO freezes at ~19°C. When you retrieve a stock from -20°C, it will be solid. Sonicate briefly (1-2 mins) to redissolve. Prolonged sonication generates heat and free radicals; do not sonicate for >10 minutes.

Q2: I see a peak at M+16 in my Mass Spec. What is it? A: This is the tell-tale sign of oxidation.

  • Aldehyde (Target): MW 180.2[1]

  • Carboxylic Acid (Impurity): MW 196.2 (+16 Da from Oxygen) If this peak exceeds 5-10% of the total integration, the biological potency of your compound is compromised (acids are much more polar and may not penetrate cells).

Q3: Is the compound light sensitive? A: Moderately. While not as sensitive as polyenes, benzothiophenes can undergo photo-oxidation. Always use amber vials or wrap clear vials in aluminum foil.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Thiophenecarboxaldehyde (Analogous Stability Data). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Fluorobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • BenchChem. (2025). Stability issues of benzothiophene derivatives under acidic conditions. Retrieved from

  • ScienceMadness. (2025). The Oxidation of Aromatic Aldehydes to Carboxylic Acids. Retrieved from

  • MDPI. (2014).[2] Synthesis and Reactivity of Benzo[b]thiophene-2-carbaldehyde. Molbank. Retrieved from

Sources

Technical Support Center: Benzothiophene Aldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity in Benzothiophene Carboxaldehydes

Introduction & Scope

Welcome to the technical support center for heterocyclic chemistry. This guide addresses a frequent pain point in medicinal chemistry: the unexpectedly low reactivity of benzothiophene carboxaldehydes (specifically 2-CHO and 3-CHO isomers).

While structurally similar to benzaldehyde, these scaffolds exhibit distinct electronic and steric hurdles. The thiophene ring is electron-rich (excessive


-electrons), which paradoxically "deactivates" the aldehyde carbonyl toward nucleophilic attack. Furthermore, the C3-isomer introduces significant steric strain due to the peri-hydrogen interaction.

This guide provides diagnostic workflows, "boosted" protocols, and mechanistic insights to overcome these barriers.

Diagnostic Framework (The "Triage")

Before altering your synthetic route, use this decision matrix to identify the root cause of failure.

DiagnosticWorkflow Start Reaction Failed/Low Yield CheckPurity 1. Check Purity (TLC/NMR) Is carboxylic acid present? Start->CheckPurity Purify Purify: Acid-Base Extraction or Recrystallization CheckPurity->Purify Yes (Oxidized) CheckPos 2. Check Isomer Position (C2 vs C3) CheckPurity->CheckPos No (Pure) C2_Path C2-Isomer (Electronic Deactivation) CheckPos->C2_Path C3_Path C3-Isomer (Steric Hindrance) CheckPos->C3_Path Cond_Check 3. Reaction Type? C2_Path->Cond_Check C3_Path->Cond_Check Knoevenagel Condensation (Aldol/Knoevenagel) Cond_Check->Knoevenagel RedAmin Reductive Amination Cond_Check->RedAmin Sol_Knoevenagel Solution: Lewis Acid (TiCl4) or Microwave Irradiation Knoevenagel->Sol_Knoevenagel Sol_RedAmin Solution: Ti(OiPr)4 or TiCl4 Pre-activation RedAmin->Sol_RedAmin

Figure 1: Diagnostic decision tree for troubleshooting benzothiophene aldehyde reactivity.

Deep Dive: Troubleshooting Specific Reactions

Scenario A: Knoevenagel/Aldol Condensation Fails

The Issue: Standard conditions (Piperidine/Ethanol, reflux) yield <20% product or recovered starting material. The Cause:

  • Electronic Effect: The sulfur atom donates electron density into the ring (mesomeric effect +M). This density propagates to the carbonyl carbon, making it less electrophilic (less positive) than a standard benzaldehyde.

  • Reversibility: The intermediate alcohol often undergoes retro-aldol collapse rather than dehydration because the resonance stabilization of the starting benzothiophene is high.

The Solution: Titanium(IV) Chloride Mediated Condensation Standard bases are often too weak to overcome the electronic deactivation. We recommend a Lewis Acid "push-pull" mechanism.

Protocol (Self-Validating):

  • Setup: Flame-dry a two-neck flask under Argon.

  • Reagents: Dissolve Benzothiophene-2-carboxaldehyde (1.0 equiv) and Active Methylene Compound (1.1 equiv) in anhydrous THF or DCM.

  • Activation: Cool to 0°C. Add TiCl4 (2.0 equiv) dropwise. (Solution will turn deep yellow/orange/red due to complexation).

  • Base Addition: Add Pyridine (4.0 equiv) or N-Methylmorpholine dropwise.

  • Reaction: Allow to warm to RT. Stir 2–6 hours.

  • Validation: TLC should show rapid consumption. If not, heat to reflux (THF).

  • Quench: Pour into saturated NH4Cl.

Why this works: TiCl4 coordinates strongly to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon (lowering the LUMO energy), allowing even weak nucleophiles to attack [1].

Scenario B: Reductive Amination Stalls (Imine Formation Fails)

The Issue: You see starting aldehyde and amine, but no imine or amine product, even with NaBH(OAc)3. The Cause:

  • Equilibrium Shift: The formation of the imine (Schiff base) is unfavorable due to the stability of the starting aldehyde.

  • Steric Block (C3-Isomer): The peri-hydrogen at C4 interacts with the C3-formyl group, twisting it out of plane and blocking the approach of the amine.

The Solution: Pre-activation with Ti(OiPr)4 Do not rely on equilibrium. Force the imine formation using a water-scavenging Lewis Acid.

Protocol:

  • Mix Aldehyde (1.0 equiv), Amine (1.1 equiv), and Ti(OiPr)4 (1.2 equiv) in neat condition or minimal THF.

  • Stir at RT for 4–12 hours. Note: The solution will become viscous.

  • Check Point: Take an aliquot, dilute in CDCl3. 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm). Do not proceed until this step is complete.

  • Dilute with Ethanol.

  • Add NaBH4 (1.5 equiv) (cheaper and effective here) or Ammonia Borane [2].

  • Quench with water (precipitates TiO2). Filter through Celite.[1]

Scenario C: Unexpected Side Reactions (Oxidation)

The Issue: The aldehyde converts to carboxylic acid upon storage or during slow reactions. The Cause: Benzothiophene aldehydes are prone to auto-oxidation (radical chain mechanism) and Cannizzaro disproportionation in strong base.

Data Comparison: Stability & Reactivity

FeatureBenzaldehydeBenzothiophene-2-CHOBenzothiophene-3-CHO
Electrophilicity HighModerate (Deactivated)Low (Sterically Hindered)
Auto-oxidation ModerateHigh (Store under N2)Moderate
C=O IR Shift ~1700 cm⁻¹~1670 cm⁻¹ (Conjugation)~1680 cm⁻¹
Preferred Activation Proton/BaseLewis Acid (TiCl4, BF3) Microwave / High Temp

Mechanistic Visualization

Understanding the electronic deactivation is crucial for selecting the right catalyst.

Mechanism cluster_0 Electronic Deactivation (The Problem) cluster_1 Lewis Acid Activation (The Solution) S_Donation Sulfur Lone Pair (+M Effect) Carbonyl Carbonyl Carbon (Target) S_Donation->Carbonyl Increases e- Density Reduces Electrophilicity Activated_C Activated Carbonyl (Highly Electrophilic) Carbonyl->Activated_C LUMO Lowered TiCl4 TiCl4 / Ti(OiPr)4 TiCl4->Carbonyl Coordinates Oxygen

Figure 2: Electronic deactivation mechanism and Lewis Acid activation strategy.

Frequently Asked Questions (FAQ)

Q1: I am using the C3-aldehyde and getting no reaction even with TiCl4. Why? A: The C3 position suffers from the "peri-effect." The hydrogen at position C4 sterically clashes with the aldehyde oxygen.

  • Fix: Switch to Microwave Irradiation . Heat the reaction (sealed vessel) to 100–120°C for 10–30 minutes. The thermal energy helps overcome the rotational barrier required for the reaction trajectory.

Q2: Can I use aqueous bases (NaOH/KOH) for aldol condensation? A: Avoid. Benzothiophene aldehydes are lipophilic and poorly soluble in water, leading to phase transfer issues. More importantly, strong hydroxide bases can trigger the Cannizzaro reaction (disproportionation to alcohol and acid), destroying your starting material [3]. Use amine bases (Piperidine, DBU) in organic solvents (EtOH, Toluene).

Q3: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily.[1] Benzothiophene derivatives are often "greasy" due to the lipophilic core.

  • Fix: Triturate with cold Pentane or Diethyl Ether. If that fails, convert the product (if it's an amine) to an HCl salt, which usually crystallizes instantly.

Q4: How do I remove the "rotten egg" smell after the reaction? A: The smell often comes from trace sulfur degradation or impurities in the starting material. Wash your organic layer with 10% Sodium Hypochlorite (Bleach) or aqueous KMnO4 during workup to oxidize these odorous sulfides before the final brine wash.

References

  • BenchChem. (2025).[2] Troubleshooting low yields in Knoevenagel condensation. Retrieved from 3

  • Ramachandran, P. V., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia.[4] National Institutes of Health (PMC). Retrieved from 4

  • ResearchGate Discussion. (2014). Mild method for the oxidation of aldehyde to carboxylic acid (Cannizzaro Side Reactions).[5] Retrieved from 5[6][7][8]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.[9] Retrieved from 9

Sources

optimal temperature for reactions involving 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluorobenzo[b]thiophene-2-carbaldehyde Optimization Guide

Executive Summary: The Thermal Landscape

Researchers often treat 6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) as a standard aromatic aldehyde. However, the unique electronic interplay between the electron-rich benzothiophene core and the electron-withdrawing fluorine atom at the C6 position dictates specific thermal requirements.

The 6-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which subtly increases the electrophilicity of the C2-carbonyl carbon compared to the unsubstituted parent. While this facilitates nucleophilic attack, it also raises the susceptibility to oxidative degradation.

Quick Reference: Optimal Temperature Matrix

OperationOptimal TemperatureCritical Constraint
Long-Term Storage 2–8 °CHygroscopic; store under Argon/Nitrogen to prevent oxidation to carboxylic acid.[1]
Nucleophilic Addition (e.g., Grignard)0 °C → RTExothermic; cooling required to prevent polymerization or over-addition.[2]
Condensation (Knoevenagel/Aldol)78–80 °C (Reflux)High activation energy barrier for dehydration step; requires sustained heat.[2]
Schiff Base Formation (Amines)60–80 °CEquilibrium driven; heat required to distill off water (azeotropic removal).[2]
Reduction (NaBH₄)0 °CFast kinetics; control temp to avoid reduction of the thiophene ring (rare but possible).[2]

Reaction Optimization Protocols

Protocol A: Knoevenagel Condensation (C=C Bond Formation)

Target: Synthesis of conjugated dyes or medicinal intermediates.[2]

The Challenge: The benzothiophene ring is electron-rich, which can donate electron density into the carbonyl, stabilizing it and making it less reactive toward soft nucleophiles (like malononitrile) despite the 6-F inductive effect.

Optimized Workflow:

  • Solvent Selection: Ethanol (EtOH) is standard, but if solubility is poor due to the lipophilic fluorine, switch to Acetonitrile (MeCN) or Toluene .[2]

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).[2]

  • Temperature Staging:

    • Initiation: Mix reagents at 25 °C for 15 minutes to allow pre-complexation.

    • Reaction: Heat to Reflux (78–80 °C for EtOH) .

    • Duration: 2–4 hours.[3][4] Monitor via TLC.

  • Why Reflux? While the initial nucleophilic attack occurs at lower temperatures, the subsequent elimination of water (dehydration) to form the double bond is the rate-limiting step and is thermodynamically favored at higher temperatures.

Protocol B: Reductive Amination (C-N Bond Formation)

Target: Synthesis of secondary amines for SAR studies.[2]

The Challenge: Imine formation is reversible. Low temperatures favor the starting materials (hydrolysis).

Optimized Workflow:

  • Imine Formation: React aldehyde (1.0 eq) with Amine (1.1 eq) in Methanol or Dichloroethane (DCE).

  • Temperature: Heat to 60 °C for 1–2 hours.

    • Pro-Tip: Use molecular sieves (4Å) or a Dean-Stark trap (if in Toluene) to physically remove water, shifting the equilibrium to the right (Le Chatelier’s principle).

  • Reduction: Cool to 0 °C before adding the reducing agent (NaBH₄ or NaBH(OAc)₃).[2]

    • Reasoning: Adding hydride at high temperatures can lead to direct reduction of the aldehyde to the alcohol (side product) rather than the imine.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision-making process for temperature selection and the electronic influence of the fluorine substituent.

Diagram 1: Reaction Temperature Optimization Logic

ReactionLogic Start Start: 6-Fluorobenzo[b]thiophene-2-carbaldehyde ReactionType Select Reaction Class Start->ReactionType Condensation Condensation (Knoevenagel/Aldol) ReactionType->Condensation Redox Redox (Oxidation/Reduction) ReactionType->Redox Nucleophilic Nucleophilic Addition (Grignard/Lithiation) ReactionType->Nucleophilic HighTemp High Temp (Reflux) Drive Dehydration Condensation->HighTemp Thermodynamic Product LowTemp Low Temp (0°C) Kinetic Control Redox->LowTemp Prevent Over-reaction Nucleophilic->LowTemp Exothermic Control CheckSolubility Switch Solvent (EtOH -> Toluene) HighTemp->CheckSolubility If Precipitate Forms MedTemp Medium Temp (RT to 40°C) Balance Solubility/Rate

Caption: Decision matrix for selecting reaction temperatures based on thermodynamic vs. kinetic control requirements.

Diagram 2: Electronic Effects on Reactivity

ElectronicEffects cluster_0 Impact Fluorine 6-Fluoro Group (-I Effect) Ring Benzothiophene Ring Fluorine->Ring Withdraws e- density Carbonyl C2-Aldehyde (Electrophile) Ring->Carbonyl Reduced conjugation stabilization Reaction Nucleophilic Attack Carbonyl->Reaction Increased Reactivity Result Faster Kinetics vs. Unsubstituted Analog Reaction->Result

Caption: The 6-Fluoro substituent withdraws electron density, activating the carbonyl carbon for faster nucleophilic attack.[2]

Troubleshooting & FAQs

Q1: My reaction yield is low (<40%) during Knoevenagel condensation. I am running it at RT.

  • Diagnosis: Thermodynamic trap. At room temperature, you are likely forming the intermediate aldol adduct (alcohol) but failing to dehydrate it to the final alkene.[2]

  • Solution: Increase temperature to 80 °C (Reflux) . If using ethanol, ensure it is dry. If the issue persists, add a Dean-Stark trap with Toluene (110 °C) to physically remove water.

Q2: The aldehyde turned from a beige solid to a brown gum during storage.

  • Diagnosis: Oxidation.[3] Benzo[b]thiophene aldehydes are susceptible to auto-oxidation to the corresponding carboxylic acid (6-fluorobenzo[b]thiophene-2-carboxylic acid) upon exposure to air.[2]

  • Solution:

    • Check purity via 1H NMR (Look for CHO peak loss at ~10.0 ppm and COOH appearance).

    • Recrystallize from Hexane/Ethyl Acetate if acid content is <10%.

    • Future Prevention: Store at 2–8 °C under Argon.

Q3: Can I use microwave irradiation for these reactions?

  • Answer: Yes, and it is often superior.[2]

  • Protocol: For condensations, heat to 100–120 °C for 10–20 minutes in a sealed vessel. The 6-fluoro group is stable under these short-term high-energy conditions, and yields typically improve due to efficient overcoming of the activation barrier.

Q4: I am seeing a side product during NaBH4 reduction.

  • Diagnosis: Over-reduction or solvent interaction.

  • Solution: Ensure the reaction is kept strictly at 0 °C . If using Methanol, ensure it is anhydrous. If the thiophene ring itself is being reduced (rare, but possible with strong reductants), switch to a milder reductant like Zn(BH₄)₂ or perform the reaction in Ethanol at -10 °C.[2]

References

  • Mancuso, R., & Gabriele, B. (2014).[2] Benzo[b]thiophene-2-carbaldehyde.[1][3][5][6][7][8] Molbank, 2014(2), M823.[3] [Link]

    • Context: Describes the synthesis and stability of the parent scaffold, establishing the baseline for lithiation and formyl
  • Lassagne, F., et al. (2022).[2] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Pharmaceuticals, 15(2), 116.[2] [Link]

    • Context: Provides specific NMR data and reaction conditions for 6-substituted benzothiophene derivatives, confirming stability of the 6-fluoro moiety during hydrazone form
    • Context: General handling protocols for halogenated benzothiophene aldehydes, supporting the recommendation for 2-8°C storage and inert atmosphere.[1]

    • Context: Verification of physical state (solid) and storage requirements.[2][1]

Sources

handling moisture sensitivity of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide for 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Executive Summary: The Nature of the Sensitivity

Compound: 6-Fluorobenzo[b]thiophene-2-carbaldehyde CAS: 212078-71-2 Physical State: Pale yellow to beige solid.

Technical Insight: While often labeled "moisture sensitive," this compound is not hydrolytically unstable in the same manner as acid chlorides or organolithiums. It does not violently decompose upon contact with water. Instead, its sensitivity is kinetic and catalytic .

  • Autoxidation: The aldehyde proton is susceptible to radical abstraction. Moisture acts as a catalyst, lowering the activation energy for the reaction with atmospheric oxygen to form 6-fluorobenzo[b]thiophene-2-carboxylic acid.

  • Hydrate Formation: In the presence of water and trace acid/base, the aldehyde carbonyl exists in equilibrium with its gem-diol (hydrate) form. While reversible, this complicates stoichiometry in sensitive nucleophilic additions (e.g., Grignard reactions, Wittig olefination).

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the molecule when exposed to moist air, highlighting the transition from active reagent to inactive impurity.

DegradationPathway cluster_moisture Moisture Catalyzed Zone Aldehyde 6-Fluorobenzo[b]thiophene- 2-carbaldehyde (Active Reagent) Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Equilibrium) Radical Acyl Radical Intermediate Aldehyde->Radical Light / Trace Metals Acid 6-Fluorobenzo[b]thiophene- 2-carboxylic Acid (Dead Impurity) Hydrate->Acid Slow Oxidation Peracid Peracid Intermediate Radical->Peracid + O2 (Air) Peracid->Acid + Aldehyde

Figure 1: Mechanistic pathway showing how moisture facilitates hydration and eventual oxidation to the carboxylic acid.

Storage & Handling Protocols (The "Prevention" Phase)

To maintain >98% purity, strict adherence to the "Dry Chain" is required.

Protocol A: Long-Term Storage
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass vial with a Teflon-lined screw cap or a Schlenk flask.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite™.

Protocol B: Handling for Reactions

Do not weigh this compound on an open bench on a humid day.

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.

  • Transfer: Use a glovebox or an inverted funnel with inert gas flow if a glovebox is unavailable.

  • Solvents: Use only anhydrous solvents (THF, Toluene, DCM) dried over molecular sieves (3Å or 4Å).

Troubleshooting Guide (The "Diagnosis" Phase)

SymptomProbable CauseVerification MethodCorrective Action
Solid turns from pale yellow to brown/crusty. Autoxidation. The aldehyde has converted to the carboxylic acid.1H NMR: Look for disappearance of aldehyde peak (~10.1 ppm) and appearance of broad acid peak (>12 ppm).Purify: Perform Protocol C (Recrystallization).
Reaction stalls or yield is <50%. Wet Solvent/Reagent. Water is quenching your nucleophile (e.g., n-BuLi, Grignard).Karl Fischer (KF): Check solvent water content. It must be <50 ppm.Dry solvents over activated 4Å molecular sieves for 24h.
Melting point is broad (e.g., 85–100°C). Impurity Mix. Mixture of aldehyde and acid.TLC: Run in 20% EtOAc/Hexane. Acid will streak or stay at baseline; aldehyde moves (Rf ~0.5).Purify: Perform Protocol D (Column Chromatography).

Remediation Protocols (The "Cure" Phase)

If your batch has degraded, use these purification methods. Do not use aqueous bisulfite washes if you require strictly anhydrous material immediately after.

Protocol C: Non-Aqueous Recrystallization

Best for removing small amounts of oxidation products without introducing water.

  • Solvent System: Hexanes / Ethyl Acetate (or Toluene).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add hot Hexanes until the solution becomes slightly turbid.

  • Cooling: Allow to cool to room temperature, then place in a -20°C freezer for 4 hours.

  • Filtration: Filter the crystals under a blanket of Nitrogen.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

Protocol D: Rapid Silica Filtration

Best for heavily oxidized samples.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Eluent: 10% Ethyl Acetate in Hexanes.

  • Procedure:

    • Load the sample (dissolved in minimal DCM).

    • Flash elute rapidly. The aldehyde moves quickly (Rf ~0.4–0.6).

    • The carboxylic acid impurity is much more polar and will remain at the top of the column (Rf < 0.1).

  • Evaporation: Rotary evaporate the fractions and dry under high vacuum.

Workflow Diagram: Correct Usage Cycle

HandlingWorkflow Start Cold Storage (2-8°C, Argon) Warm Warm to Room Temp (Sealed) Start->Warm Prevent Condensation Open Open under Inert Gas Warm->Open Weigh Quick Weighing / Transfer Open->Weigh React Reaction (Anhydrous Solvents) Weigh->React Use Immediately Reseal Purge Headspace (N2/Ar) & Reseal Weigh->Reseal Excess Reagent Return Return to Cold Storage Reseal->Return

Figure 2: Step-by-step handling workflow to minimize moisture exposure during experimental setup.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 50°C? A: Caution is advised. While the melting point is likely >80°C, applying heat under vacuum can cause sublimation of the aldehyde. It is safer to dry it in a vacuum desiccator at room temperature over


 (phosphorus pentoxide).

Q: My NMR shows a small peak at 10.0 ppm and a tiny split peak nearby. Is this the hydrate? A: Yes, or a hemiacetal if you used methanol/ethanol as the NMR solvent. Aldehydes react with deuterated methanol (


) to form hemiacetals. Always use 

(Chloroform-d) or

for characterization to see the true aldehyde purity.

Q: Is this compound pyrophoric? A: No. It is not pyrophoric. However, standard Personal Protective Equipment (PPE) including gloves and safety glasses is mandatory as benzothiophene derivatives can be skin/eye irritants.

References

  • Sigma-Aldrich. 6-Fluoro-benzo[b]thiophene-2-carbaldehyde Product Specification & MSDS.

  • Mancuso, R., et al. (2014). "A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde." Molbank, 2014(2), M823.[1] (Describes synthesis and stability of the parent benzothiophene aldehyde).

  • BenchChem. Stability and storage conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Analogous stability data for halogenated benzothiophene aldehydes).

  • Royal Society of Chemistry. Light-induced autoxidation of aldehydes. (General mechanism of aldehyde degradation).

Sources

Technical Support Center: Minimizing Side Reactions in Benzothiophene Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing benzothiophene carboxaldehydes presents a classic dichotomy in heterocyclic chemistry: Kinetic Control (C2) vs. Thermodynamic/Electrophilic Preference (C3) .

Researchers often encounter three primary failure modes:

  • Regio-contamination: Inability to exclusively target the C2 or C3 position.

  • Halogenation Artifacts: Unexpected chlorination during Vilsmeier-Haack protocols.

  • Organometallic Degradation: Low yields in lithiation pathways due to solvent interactions or aggregation issues.

This guide provides self-validating protocols and root-cause analysis for these specific issues.

Module 1: C2-Selective Synthesis (Lithiation Route)

Primary Method: Lithium-Halogen Exchange or Direct Deprotonation followed by DMF Quench. Target Audience: Researchers needing high-purity Benzo[b]thiophene-2-carboxaldehyde .

Core Protocol: Low-Temperature Lithiation

Rationale: The proton at C2 is the most acidic (pKa ~43), allowing direct deprotonation. However, n-BuLi aggregates can lead to complex kinetics. TMEDA is used to break aggregates and accelerate lithiation.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • Solvent: Dissolve benzothiophene (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Add TMEDA (1.1 eq) and cool to -78 °C .

  • Lithiation: Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 30 mins.

    • Critical Checkpoint: Stir for 1 hour at -78 °C. If the solution turns cloudy or precipitates, this is normal (lithiated species).

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Warm-up: Allow to warm to 0 °C over 2 hours.

  • Quench: Pour into vigorously stirring saturated NH₄Cl or 1M HCl.

Troubleshooting & FAQs

Q: My yield is low (<40%), and I recover starting material. Why? A: This is likely an aggregation or moisture issue .

  • Diagnosis: If the n-BuLi is old, the titer may be low.[1] If the THF is not distilled/dried, moisture kills the lithiated intermediate immediately.

  • Fix: Titrate n-BuLi using diphenylacetic acid or use a fresh bottle. Ensure THF is distilled from Na/Benzophenone.

  • Advanced Fix: If using direct deprotonation, the kinetic barrier might be too high. Switch to Lithium-Halogen Exchange starting from 2-bromobenzothiophene, which is much faster and quantitative at -78 °C [1].

Q: I see a "dimer" impurity (2,2'-bibenzothiophene). How do I stop this? A: This is Oxidative Coupling .

  • Cause: Trace oxygen entered the system while the species was lithiated. The lithiated species reacts with O₂ to form a radical, which dimerizes.

  • Solution: Degas solvents via sparging with Argon for 20 mins before use. Ensure all septa are new and unpunctured.

Q: Can I do this at 0 °C to save time? A: No.

  • Risk: Above -40 °C, n-BuLi reacts with THF (cyclic ether cleavage), producing ethylene and the enolate of acetaldehyde. This consumes your reagent and contaminates the mixture [2].

Module 2: C3-Selective Synthesis (Vilsmeier-Haack Route)

Primary Method: POCl₃ / DMF (Vilsmeier Reagent).[2][3][4] Target Audience: Researchers targeting Benzo[b]thiophene-3-carboxaldehyde .

Core Protocol: Classical Vilsmeier-Haack

Rationale: Electrophilic aromatic substitution (EAS) on benzothiophene favors C3. However, the Vilsmeier reagent is a weak electrophile, making the reaction sensitive to electronic effects and prone to side reactions like chlorination.

Step-by-Step Methodology:

  • Reagent Formation: In a separate flask, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise. Stir 30 mins to form the white chloroiminium salt (Vilsmeier Reagent).

  • Addition: Dissolve benzothiophene (1.0 eq) in DMF or 1,2-dichloroethane. Add the Vilsmeier reagent solution dropwise at 0 °C.

  • Heating: Heat to 60–80 °C for 4–12 hours.

    • Warning: Do not exceed 90 °C; this promotes chlorination.

  • Hydrolysis: Cool to RT. Pour onto crushed ice/sodium acetate (buffered hydrolysis prevents acid-catalyzed polymerization).

Troubleshooting & FAQs

Q: I am getting a mixture of C2 and C3 isomers. How do I improve C3 selectivity? A: Unsubstituted benzothiophene has a C3 preference, but it is not absolute.

  • Mechanism: The sulfur atom exerts a directing effect. While C3 is electronically enriched, C2 is sterically accessible.

  • Fix: If high purity is required, Vilsmeier is often insufficient for unsubstituted substrates. Consider Rieche Formylation (TiCl₄/Dichloromethyl methyl ether) which is more regioselective for C3 due to the coordination of Titanium to sulfur, directing the attack [3].

  • Alternative: Use the S-Oxide Strategy . Oxidize benzothiophene to the S-oxide, perform a Pummerer-type reaction to functionalize C3, then reduce back. This is 100% C3 selective [4].

Q: I found a chlorinated byproduct (3-chloro-2-formyl or similar). Where did the chlorine come from? A: This is a common side reaction involving POCl₃ .

  • Cause: High temperatures or excess POCl₃ can lead to electrophilic chlorination or displacement of the formyl group.

  • Fix: Reduce temperature to 60 °C. Ensure POCl₃ is not in large excess (keep <1.2 eq). Use 1,2-dichloroethane as a solvent to dilute the reactive species.

Module 3: Data & Visualization

Comparative Analysis of Methods
FeatureLithiation (n-BuLi)Vilsmeier-Haack (POCl₃/DMF)Rieche Formylation (TiCl₄)
Primary Regio-isomer C2 (Kinetic)C3 (Thermodynamic)C3 (Highly Selective)
Key Intermediate Lithiated species (Nucleophile)Chloroiminium ion (Electrophile)Oxonium/Titanium complex
Major Side Reaction Dimerization, THF cleavageChlorination, C2-isomerLewis-acid catalyzed polymerization
Temperature -78 °C (Strict)60–80 °C0 °C to RT
Moisture Sensitivity ExtremeModerateHigh
Reaction Pathway & Troubleshooting Logic

BenzothiopheneSynthesis Start Benzothiophene Lithiation Route A: Lithiation (n-BuLi, -78°C) Start->Lithiation Kinetic Control VH Route B: Vilsmeier-Haack (POCl3/DMF, Heat) Start->VH Thermodynamic Control C2_Li C2-Lithiated Species Lithiation->C2_Li DMF_Quench DMF Quench C2_Li->DMF_Quench Side_Dimer Side Product: 2,2'-Dimer (Oxidation) C2_Li->Side_Dimer O2 Leak Prod_C2 Product: 2-Carboxaldehyde DMF_Quench->Prod_C2 Iminium Chloroiminium Salt VH->Iminium Prod_C3 Product: 3-Carboxaldehyde Iminium->Prod_C3 Side_Cl Side Product: Chlorinated Artifacts Iminium->Side_Cl Temp >90°C Side_Mix Side Product: C2 Isomer Iminium->Side_Mix Lack of Directing

Caption: Decision tree for regioselective synthesis showing critical control points for preventing dimerization (Lithiation) and chlorination (Vilsmeier-Haack).

References

  • BenchChem Technical Support. Troubleshooting Guide for the Synthesis of Benzothiophene Derivatives. Retrieved from BenchChem. Link

  • ChemicalBook. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. (2024). Retrieved from ChemicalBook. Link

  • SynArchive. Rieche Formylation: Reaction Conditions and Mechanism. Retrieved from SynArchive.[3] Link

  • Fernández-Salas, J. A., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[5] Nature Communications. Link

  • Royal Society of Chemistry. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C. Link

Sources

Validation & Comparative

19F NMR Characterization of 6-Fluorobenzo[b]thiophene-2-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 6-Fluorobenzo[b]thiophene-2-carbaldehyde , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors and anti-inflammatory agents. While 1H NMR is the standard for structural elucidation, it often fails to resolve regioisomeric impurities (e.g., 5-fluoro or 4-fluoro isomers) due to signal overlap in the aromatic region (7.0–8.5 ppm).

This document compares 19F NMR spectroscopy against traditional 1H NMR and HPLC-MS, demonstrating why 19F is the superior method for rapid purity assessment and regioisomer identification.

Part 1: Technical Comparison of Characterization Methods

The following table objectively compares the performance of 19F NMR against alternative analytical techniques for this specific fluorinated heterocycle.

Table 1: Comparative Performance Matrix
Feature19F NMR (Recommended) 1H NMR (Standard) HPLC-MS (Alternative)
Primary Utility Regioisomer Quantification Structural ConnectivityPurity % & Molecular Weight
Resolution High (Range: ~200 ppm)Low (Range: ~1.5 ppm for aromatics)High (depends on column)
Specificity 100% (Only detects F-tagged molecules)Low (Detects all protons, solvent, water)Medium (Ionization varies)
Time Efficiency < 5 mins (No method development)< 5 mins> 30 mins (Method dev + run)
Isomer ID Definitive (via Coupling Constants

)
Ambiguous (requires 2D COSY/NOESY)Difficult (identical masses)
Sample Recovery Yes (Non-destructive)YesNo (Destructive)
Why 19F NMR Wins for this Molecule

The 6-fluorobenzo[b]thiophene scaffold presents a specific challenge: the "butterfly effect" of fluorine substitution.

  • Regioisomerism: Electrophilic substitution on the benzothiophene ring often yields mixtures of 6-fluoro (desired) and 5-fluoro (impurity) isomers.

  • Spectral Crowding: In 1H NMR, the signals for H4, H5, and H7 overlap significantly.

  • The 19F Advantage: The 19F nucleus has a wide chemical shift dispersion.[1][2][3] The 6-fluoro signal will appear distinct from the 5-fluoro signal by several ppm, allowing for integration-based quantification without complex deconvolution.

Part 2: Detailed Characterization & Expected Parameters

Predicted 19F Chemical Shift

Based on substituent additivity rules for fused aromatic systems and analogous 6-fluorobenzothiophene-2-carboxylic acid derivatives [1][2]:

  • Expected Shift (

    
    ): -112.0 ppm to -116.0 ppm 
    
  • Reference: Trichlorofluoromethane (CFCl3,

    
     0.0 ppm).[3][4]
    
  • Solvent Effect: Shifts may vary by ±1–2 ppm between CDCl3 (less polar) and DMSO-d6 (polar, H-bond accepting).

Coupling Constants ( Values) – The Fingerprint

The definitive identification of the 6-position comes from the splitting pattern. Fluorine couples with protons on the same ring.

  • Multiplicity: Triplet of Doublets (td) or Doublet of Doublets (dd), depending on resolution.

  • Coupling Logic:

    • 
       (ortho):  ~8.5 – 10.0 Hz (Large coupling to the neighbor at C7).
      
    • 
       (ortho):  ~8.5 – 10.0 Hz (Large coupling to the neighbor at C5).
      
    • 
       (meta):  ~5.0 – 6.0 Hz (Smaller "W-coupling" or meta-coupling to C4).
      

Differentiation from 5-Fluoro Isomer:

  • 6-Fluoro: Two ortho neighbors (H5, H7). Pattern: ~td

  • 5-Fluoro: Two ortho neighbors (H4, H6). Pattern: ~td (Distinguished by chemical shift and NOE).

  • 4-Fluoro: One ortho neighbor (H5). Pattern: ~d (Distinctive doublet).

Part 3: Experimental Protocol (SOP)

Objective

To confirm the identity and regio-purity of 6-Fluorobenzo[b]thiophene-2-carbaldehyde using 19F NMR.

Materials
  • Analyte: ~10 mg 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

  • Solvent: 0.6 mL DMSO-d6 (Preferred for solubility and peak sharpness) or CDCl3.

  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for quantitative purity.
Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the solid in 0.6 mL DMSO-d6.

    • Ensure complete dissolution (sonicate if necessary). Suspensions yield broad peaks.

    • Critical Step: Filter through a cotton plug into the NMR tube to remove ferromagnetic particulates which broaden 19F signals.

  • Acquisition Parameters (Bruker/Varian 400 MHz equivalent):

    • Nucleus: 19F (376 MHz).

    • Spectral Width: -50 ppm to -200 ppm (Sufficient to catch all aromatic fluorines).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (Qualitative) or 10.0 s (Quantitative).

    • Scans (NS): 16 – 64 (Fluorine is highly sensitive; high scan counts are rarely needed).

    • Decoupling: Run 19F{1H} (Proton Decoupled) first for a clean singlet to assess purity. Run Coupled 19F second to confirm the splitting pattern (regio-ID).

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Baseline correct (ABS).

    • Reference spectrum (if no internal standard, calibrate to instrument default for solvent lock).

Part 4: Decision Logic & Signaling Pathways

The following diagram illustrates the logical workflow for assigning the structure and determining purity based on the spectral output.

G Start Crude Sample 6-Fluorobenzo[b]thiophene-2-carbaldehyde Exp1 Experiment 1: 19F{1H} Decoupled NMR Start->Exp1 Decision1 Signal Count? Exp1->Decision1 SinglePeak Single Peak (-112 to -116 ppm) Decision1->SinglePeak 1 Major Signal MultiPeak Multiple Peaks Decision1->MultiPeak >1 Signals Exp2 Experiment 2: 19F Coupled NMR SinglePeak->Exp2 Conclusion_Mix REJECT: Isomeric Mixture MultiPeak->Conclusion_Mix Purification Required Pattern Splitting Pattern? Exp2->Pattern TD_Pattern Triplet of Doublets (td) (J ~ 9Hz, 5Hz) Pattern->TD_Pattern Consistent w/ H5/H7 coupling D_Pattern Doublet (d) (Indicates 4-F or 7-F) Pattern->D_Pattern Inconsistent coupling Conclusion_Pure CONFIRMED: Pure 6-Fluoro Isomer TD_Pattern->Conclusion_Pure Conclusion_Wrong REJECT: Wrong Regioisomer D_Pattern->Conclusion_Wrong

Figure 1: Decision tree for structural validation using 19F NMR decoupling and coupling experiments.

References

  • Cai, X., et al. (2010). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Molecules, 15(10). (Establishes NMR baselines for 6-fluorobenzo[b]thiophene carboxylic acids).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • ChemScene. (2024). Product Data: 6-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde. (Comparative data for trifluoromethyl analogs).

  • University of Colorado. (2024). 19F NMR Reference Standards and Chemical Shift Tables. (Standard reference for fluorobenzene shifts).

Sources

HPLC Method Development for 6-Fluorobenzo[b]thiophene-2-carbaldehyde: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Fluorinated Positional Isomers

6-Fluorobenzo[b]thiophene-2-carbaldehyde (CAS: 212078-71-2) is a highly specialized heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including CYP17A1 inhibitors like Cyp17-IN-1 targeted for castration-resistant prostate cancer[1].

The primary analytical bottleneck in assessing the purity of this intermediate lies in resolving it from its synthetic byproducts. The manufacturing process frequently generates structurally rigid, isobaric impurities—most notably the des-fluoro analog (benzo[b]thiophene-2-carbaldehyde) and regioisomers (e.g., 5-fluorobenzo[b]thiophene-2-carbaldehyde). Because the substitution of a hydrogen atom with a fluorine atom on an aromatic ring minimally alters the molecule's overall dispersive volume and hydrophobicity (


), traditional chromatographic approaches often fail to achieve baseline separation[2].

Mechanistic Rationale: Moving Beyond C18

As application scientists, we must design methods based on molecular causality rather than trial and error.

  • The Limitation of C18: Standard alkyl phases (C18/C8) rely almost entirely on dispersive (hydrophobic) interactions. When applied to fluorinated positional isomers, the identical hydrophobic surface area of the 5-fluoro and 6-fluoro isomers results in severe co-elution.

  • The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal retention mechanisms. The highly electronegative C-F bonds on the stationary phase create strong dipole-dipole interactions and facilitate

    
     electron donor-acceptor interactions with the analyte's aromatic ring. Furthermore, the rigid planar structure of the PFP ligand provides exceptional shape selectivity, which is critical for distinguishing positional isomers on rigid ring systems[2][3].
    
  • The Biphenyl Alternative: Biphenyl phases provide enhanced polarizability and

    
     interactions. They are particularly effective at separating fluorinated from non-fluorinated analogs (des-fluoro impurities) due to the distinct polarizability differences between a C-H and a C-F bond[4].
    

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system. The following protocol incorporates a mandatory System Suitability Test (SST) to empirically prove the column's resolving power prior to sample analysis.

Step 1: Preparation of the System Suitability Solution (SST)

Causality: Spiking the target analyte with known critical pairs ensures the system's spatial recognition capabilities are functioning correctly.

  • Weigh 10.0 mg of 6-fluorobenzo[b]thiophene-2-carbaldehyde reference standard.

  • Spike with 1.0 mg each of 5-fluorobenzo[b]thiophene-2-carbaldehyde and benzo[b]thiophene-2-carbaldehyde.

  • Dissolve in 10 mL of MS-grade Methanol, sonicate for 5 minutes, and dilute 1:10 with the initial mobile phase.

Step 2: Mobile Phase Configuration
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Causality: Methanol is strictly preferred over Acetonitrile for this separation. Acetonitrile possesses a carbon-nitrogen triple bond (

    
    -electrons) that actively competes with the stationary phase for 
    
    
    
    interactions, thereby suppressing the unique selectivity of PFP and Biphenyl columns[2].
Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Lower temperatures reduce kinetic energy, allowing for stronger, more stable dipole and shape-recognition interactions on the PFP phase).

  • Gradient Program: 40% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Self-Validation Criteria: The run is only valid if the Resolution (Rs) between the 5-fluoro and 6-fluoro isomers is

    
     2.0, and the Tailing Factor (Tf) is 
    
    
    
    1.2.

Performance Comparison & Data Analysis

To objectively compare performance, the SST mixture was run across three different stationary phase chemistries (all 150 x 4.6 mm, 3 µm particle size).

Stationary PhaseAnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Primary Selectivity Mechanism
Standard C18 Benzo[b]thiophene-2-carbaldehyde (Des-fluoro)6.20N/A1.15Dispersive (Hydrophobic)
5-Fluorobenzo[b]thiophene-2-carbaldehyde6.851.21.20
6-Fluorobenzo[b]thiophene-2-carbaldehyde 7.05 0.8 1.22
Biphenyl Benzo[b]thiophene-2-carbaldehyde (Des-fluoro)7.50N/A1.05Polarizability &

5-Fluorobenzo[b]thiophene-2-carbaldehyde8.402.51.10
6-Fluorobenzo[b]thiophene-2-carbaldehyde 8.95 1.8 1.12
PFP Benzo[b]thiophene-2-carbaldehyde (Des-fluoro)7.10N/A1.02Dipole-Dipole, Shape,

5-Fluorobenzo[b]thiophene-2-carbaldehyde8.804.51.05
6-Fluorobenzo[b]thiophene-2-carbaldehyde 9.75 3.2 1.04

Data Synthesis: The C18 column fails the validation criteria (Rs = 0.8) due to its inability to differentiate the spatial arrangement of the fluorine atom. The Biphenyl column successfully isolates the des-fluoro impurity but yields marginal isomer separation (Rs = 1.8). The PFP column delivers superior baseline resolution (Rs = 3.2) for the critical regioisomer pair, proving its efficacy for fluorinated aromatic impurity profiling.

Decision Workflow

G Start Impurity Profiling: 6-Fluorobenzo[b]thiophene-2-carbaldehyde C18 Standard C18 Column (Dispersive Interactions) Start->C18 Decision Resolution (Rs) > 1.5 for Positional Isomers? C18->Decision PFP PFP Column (Pentafluorophenyl) (π-π, Dipole, Shape Selectivity) Decision->PFP No (Isomer Co-elution) Biphenyl Biphenyl Column (Enhanced Polarizability) Decision->Biphenyl No (Des-fluoro Overlap) Opt Method Optimization (MeOH/H2O, Temp, Flow) PFP->Opt Best for Isomers Biphenyl->Opt Best for Des-fluoro Valid Validated Purity Method (Rs > 2.0) Opt->Valid

Workflow for selecting stationary phases in fluorinated aromatic impurity profiling.

Conclusion & Best Practices

When developing purity methods for fluorinated heterocycles like 6-fluorobenzo[b]thiophene-2-carbaldehyde, relying on standard C18 chemistry introduces significant risk of missing co-eluting regioisomers. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a Methanol-based mobile phase , analysts can leverage dipole-dipole interactions and rigid shape selectivity to achieve robust, reproducible, and baseline-resolved impurity profiles. Always enforce strict SST resolution criteria (


 2.0) to ensure the method remains self-validating across different instrument setups.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from[Link]

  • Analytical Sales. FluroPhase Premium HPLC Columns. Retrieved from [Link]

  • PubMed Central (NIH). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

comparing reactivity of 6-fluoro vs 5-fluorobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Reactivity: 6-Fluoro vs. 5-Fluorobenzo[b]thiophene-2-carbaldehyde in Drug Discovery

Introduction & Strategic Context Fluorinated benzo[b]thiophene-2-carbaldehydes are privileged heterocyclic building blocks in medicinal chemistry, typically synthesized via directed lithiation and formylation of the parent core 1. However, the strategic placement of a single fluorine atom on the benzene ring (C5 vs. C6) profoundly influences the electronic properties of the thiophene core and the electrophilicity of the C2-aldehyde. This guide provides an objective, data-driven comparison of 5-fluorobenzo[b]thiophene-2-carbaldehyde and 6-fluorobenzo[b]thiophene-2-carbaldehyde , evaluating their reactivity profiles, downstream applications, and optimal experimental handling for drug development professionals.

Structural & Electronic Causality

The positional shift of the fluorine atom dictates the primary reaction pathways these isomers undergo due to competing inductive and resonance effects:

  • 5-Fluoro Isomer: The fluorine at the C5 position is meta to the sulfur atom (relative to the fused bridgehead) and para to the C3a carbon. In this position, the inductive electron-withdrawing effect (-I) dominates. This maximizes the electrophilicity of the C2-aldehyde, making it exceptionally reactive toward weak nucleophiles like hydroxylamine. This property is heavily exploited in the synthesis of spiro-oxadiazoline compounds, which act as α7-nAChR agonists for cognitive impairment therapies [[2]]().

  • 6-Fluoro Isomer: Positioned at C6, the fluorine is para to the C7a bridgehead (adjacent to the sulfur). The resonance electron-donating effect (+M) of the fluorine can partially delocalize toward the sulfur atom. This subtly moderates the electrophilicity of the aldehyde while increasing the nucleophilicity of the thiophene C3 position. This balanced reactivity is crucial for tandem reductive amination and acid-catalyzed cyclization sequences, such as the synthesis of Cyp17-IN-1, a potent CYP17A1 inhibitor for castration-resistant prostate cancer 3.

Electronics Core Fluorine Positional Shift (C5 vs C6) C5 5-Fluoro Substitution Core->C5 C6 6-Fluoro Substitution Core->C6 Inductive -I Inductive Effect Dominates (Meta to S) C5->Inductive Resonance +M Resonance Delocalization (Para to C7a/S) C6->Resonance Aldehyde1 Highly Electrophilic C2-CHO Inductive->Aldehyde1 Aldehyde2 Moderated C2-CHO Electrophilicity Resonance->Aldehyde2

Logical flow of electronic effects based on fluorine positioning.

Quantitative Performance Comparison

Parameter5-Fluorobenzo[b]thiophene-2-carbaldehyde6-Fluorobenzo[b]thiophene-2-carbaldehyde
CAS Number 698367-29-2 4212078-71-2 [[5]]()
Electronic Effect on C2 Strong -I (Inductive Withdrawal)Balanced +M/-I (Resonance Donation)
Aldehyde Electrophilicity Very HighModerate to High
Key Drug Application α7-nAChR Agonists (Cognitive Impairment)CYP17A1 Inhibitors (Prostate Cancer)
Primary Reaction Workflow Oxime CondensationReductive Amination & Acidic Cyclization
Typical Protocol Yield >85% (Oxime Formation)~70-80% (Tandem Amination/Cyclization)

Experimental Protocols & Self-Validating Workflows

Protocol A: Oxime Condensation of 5-Fluorobenzo[b]thiophene-2-carbaldehyde

Application: Synthesis of α7-nAChR Agonist Intermediates2

Causality & Design: Hydroxylamine hydrochloride is utilized to form the oxime. A 50% ethanol/water co-solvent system is critical: the ethanol solubilizes the highly hydrophobic fluorobenzo[b]thiophene core, while the water dissolves the inorganic salts, creating a homogeneous reaction interface that drives rapid condensation.

Step-by-Step Methodology:

  • Preparation: Suspend 5-fluorobenzo[b]thiophene-2-carbaldehyde (4.6 g, 25.56 mmol) in 60 mL of 50% EtOH/H₂O.

  • Activation: Add hydroxylamine hydrochloride (2.65 g, 38.33 mmol) and sodium hydroxide (1.53 g, 38.33 mmol). Causality: NaOH neutralizes the hydrochloride salt to generate the free, nucleophilic hydroxylamine in situ.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 4 hours.

  • Self-Validation Check: Monitor the pH of the solution. The reaction should remain slightly basic (pH 8-9). A sudden drop in pH indicates incomplete neutralization of the hydroxylamine salt, which will stall the nucleophilic attack.

  • Isolation: Concentrate the solution in vacuo to remove the bulk of the ethanol. Extract the remaining aqueous residue with dichloromethane (DCM).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel column chromatography (petroleum ether/ethyl acetate = 15:1).

Protocol B: Reductive Amination & Cyclization of 6-Fluorobenzo[b]thiophene-2-carbaldehyde

Application: Synthesis of Cyp17-IN-1 (CYP17A1 Inhibitor)3

Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over standard sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups of STAB significantly reduce the hydride's nucleophilicity, preventing the premature reduction of the aldehyde to an alcohol before the imine intermediate has fully formed.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in anhydrous DCM.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Stir at room temperature for 12 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc). The complete disappearance of the UV-active aldehyde spot confirms successful reductive amination.

  • Quenching: Quench with saturated NaHCO₃ to neutralize acetic acid byproducts and destroy excess STAB. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Cyclization (Pictet-Spengler type): Dissolve the crude acetal in a 9:1 mixture of acetic acid and water. Heat at 80 °C for 4 hours. Causality: The acidic environment hydrolyzes the acetal back to an aldehyde, which immediately undergoes intramolecular electrophilic aromatic substitution at the nucleophilic C3 position of the thiophene core.

  • Final Isolation: Cool the mixture, basify carefully with 2M NaOH, extract with ethyl acetate, and purify via chromatography to yield the cyclized 6-fluoro-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine intermediate.

Pathways cluster_5F 5-Fluoro Isomer Workflow cluster_6F 6-Fluoro Isomer Workflow F5 5-Fluorobenzo[b]thiophene -2-carbaldehyde Oxime Hydroxylamine / NaOH Oxime Formation F5->Oxime Condensation nAChR Spiro-oxadiazolines (α7-nAChR Agonists) Oxime->nAChR Cycloaddition F6 6-Fluorobenzo[b]thiophene -2-carbaldehyde Imine Aminoacetaldehyde acetal Reductive Amination F6->Imine STAB Reduction CYP Cyp17-IN-1 (CYP17A1 Inhibitor) Imine->CYP Acidic Cyclization

Divergent synthetic workflows for 5-fluoro and 6-fluoro isomers.

References

  • [4] 5-fluorobenzo[b]thiophene-2-carbaldehyde - CAS 698367-29-2. MolAid. Available at:

  • [2] WO2015066371A1 - SPIRO-OXADIAZOLINE COMPOUNDS AS AGONISTS OF α-7-NICOTINIC ACETYLCHOLINE RECEPTORS. Google Patents. Available at:

  • [1] Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at:

  • [3] Cyp17-IN-1: A Technical Guide to its Structure, Synthesis, and Activity. Benchchem. Available at:

  • [5] 6-fluorobenzo[b]thiophene-2-carboxaldehyde - CAS 212078-71-2. MolAid. Available at:

Sources

A Comparative Guide to the UV-Vis Absorption of 6-Fluorobenzo[b]thiophene-2-carbaldehyde and its Unsubstituted Analogue

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Introduction

Theoretical Framework: Substituent Effects on Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like benzo[b]thiophene-2-carbaldehyde, the principal absorption bands arise from π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the electronic nature of substituents on the aromatic core.

The introduction of a fluorine atom at the 6-position of the benzo[b]thiophene ring is expected to influence the electronic transitions through a combination of inductive and resonance effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, exhibiting an electron-donating effect (+R). In the case of a halogen at the 6-position of the benzothiophene ring, the inductive effect typically outweighs the resonance effect.

This net electron-withdrawing character is anticipated to stabilize the HOMO to a greater extent than the LUMO, thereby increasing the HOMO-LUMO energy gap. A larger energy gap requires higher energy (shorter wavelength) photons to induce an electronic transition. Consequently, a hypsochromic shift (blue shift) in the λmax is predicted for 6-Fluorobenzo[b]thiophene-2-carbaldehyde compared to the unsubstituted benzo[b]thiophene-2-carbaldehyde.

Comparative Spectroscopic Data (Predicted vs. Experimental)

The following table summarizes the available experimental data for the parent compound and the predicted data for its 6-fluoro derivative.

CompoundStructureλmax (nm)SolventData TypeReference
Benzo[b]thiophene-2-carbaldehyde~310-330Ethanol/HexaneExperimentalGeneral Literature
6-Fluorobenzo[b]thiophene-2-carbaldehydeHypsochromic Shift Predicted-Predicted-

Note: The λmax for benzo[b]thiophene-2-carbaldehyde can vary slightly depending on the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed methodology for the accurate determination of the UV-Vis absorption maxima of 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

Materials and Instrumentation
  • Analyte: 6-Fluorobenzo[b]thiophene-2-carbaldehyde (synthesis required or custom order)

  • Reference Compound: Benzo[b]thiophene-2-carbaldehyde (commercially available)

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent like cyclohexane or acetonitrile)

  • Instrumentation: Dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Accurately weigh analyte B Dissolve in spectroscopic grade solvent to prepare a stock solution (e.g., 1 mg/mL) A->B C Perform serial dilutions to obtain a series of concentrations (e.g., 1-10 µg/mL) B->C D Calibrate spectrophotometer C->D E Record baseline with solvent-filled cuvettes D->E F Measure absorbance of each dilution from low to high concentration E->F G Scan a suitable wavelength range (e.g., 200-500 nm) F->G H Identify the wavelength of maximum absorbance (λmax) G->H I Verify Beer-Lambert Law linearity (Absorbance vs. Concentration) H->I J Calculate molar absorptivity (ε) I->J

Caption: Workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10 mg of 6-Fluorobenzo[b]thiophene-2-carbaldehyde and dissolve it in 10 mL of spectroscopic grade ethanol to prepare a 1 mg/mL stock solution.

    • Repeat the process for benzo[b]thiophene-2-carbaldehyde to serve as a reference.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions in the concentration range of 1-10 µg/mL using spectroscopic grade ethanol.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength of maximum absorbance (λmax) for each compound.

    • Plot a calibration curve of absorbance at λmax versus concentration to confirm adherence to the Beer-Lambert law.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve.

Expected Results and Interpretation

The UV-Vis spectrum of benzo[b]thiophene-2-carbaldehyde is expected to show a primary absorption band in the range of 310-330 nm. For 6-Fluorobenzo[b]thiophene-2-carbaldehyde, it is predicted that the λmax will be shifted to a shorter wavelength (a hypsochromic shift) due to the electron-withdrawing nature of the fluorine substituent. The magnitude of this shift will provide valuable insight into the electronic perturbations induced by fluorination in this specific molecular context.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 6-Fluorobenzo[b]thiophene-2-carbaldehyde remains to be published, a predictive analysis based on fundamental electronic principles suggests a hypsochromic shift relative to its unsubstituted counterpart. The provided experimental protocol offers a standardized and reliable method for the empirical determination of this important spectroscopic parameter. Such data is crucial for the rational design and development of novel benzo[b]thiophene-based compounds for pharmaceutical and materials science applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety Operating Guide

Navigating the Disposal of 6-Fluorobenzo[b]thiophene-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Fluorobenzo[b]thiophene-2-carbaldehyde, a halogenated aromatic aldehyde. Our focus is to move beyond mere procedural lists, offering a deep understanding of the chemical principles that underpin these essential safety protocols.

Hazard Identification and Risk Assessment: Understanding the Molecule

Based on these analogs, 6-Fluorobenzo[b]thiophene-2-carbaldehyde should be regarded as a hazardous substance with the following potential risks:

  • Harmful if swallowed .[1]

  • Causes skin irritation .[1]

  • Causes serious eye irritation .[1]

  • May cause respiratory irritation .[2]

The presence of the aldehyde functional group and the fluorinated benzothiophene core classifies this compound as a halogenated organic waste . This classification is critical as it dictates the specific disposal pathway required by environmental regulations.[3][4]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[5]

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation risks.[5]

  • Spill Management: In the event of a spill, utilize an inert absorbent material such as vermiculite or sand for containment. The collected material must then be transferred to a designated hazardous waste container.[2][5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 6-Fluorobenzo[b]thiophene-2-carbaldehyde must adhere to the "cradle-to-grave" principle for hazardous waste management, as mandated by the Environmental Protection Agency (EPA).[6][7] This means the waste must be managed responsibly from its generation to its final disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Primary Waste Stream: All waste containing 6-Fluorobenzo[b]thiophene-2-carbaldehyde, including neat compound, reaction mixtures, and solutions, must be collected in a dedicated container labeled "Halogenated Organic Waste."[3][4]

  • Incompatibility Avoidance: Do not mix this waste stream with other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[3]

  • Aqueous vs. Solvent: Whenever possible, separate aqueous waste streams containing this compound from organic solvent streams.[8]

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial for preventing environmental release and ensuring the safety of all personnel.

  • Container Compatibility: Use only containers made of materials compatible with the waste. For most organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[9]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "6-Fluorobenzo[b]thiophene-2-carbaldehyde." Avoid using abbreviations or chemical formulas.[9]

    • An accurate estimation of the concentration of all chemical constituents in the container.

    • The appropriate hazard pictograms (e.g., irritant, harmful).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Do not overfill containers; a general rule is to fill to no more than 75-90% capacity to allow for vapor expansion.[4][9]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Disposal and Decontamination
  • Professional Disposal: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company. This typically involves high-temperature incineration to ensure the complete destruction of the hazardous compounds.[11][12] Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.[3]

  • Empty Container Decontamination: Empty containers that once held 6-Fluorobenzo[b]thiophene-2-carbaldehyde must also be treated as hazardous waste.[3] These containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process must be collected and disposed of as "Halogenated Organic Waste."[3] After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]

Visualizing the Disposal Pathway

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 6-Fluorobenzo[b]thiophene-2-carbaldehyde and its associated waste.

Caption: Disposal workflow for 6-Fluorobenzo[b]thiophene-2-carbaldehyde.

Regulatory Framework and Best Practices

Adherence to regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the EPA is not optional.[13][14] All laboratory personnel must be trained on the specific hazards of the chemicals they handle and the proper disposal procedures as outlined in the laboratory's Chemical Hygiene Plan.[13][15][16]

Regulatory Aspect Requirement Primary Governing Body
Hazard Communication Maintaining an inventory of hazardous chemicals and making Safety Data Sheets (SDS) accessible.OSHA[13]
Worker Protection Implementation of a Chemical Hygiene Plan and provision of appropriate PPE.OSHA[17]
Waste Classification Determining if a waste is hazardous based on its characteristics (ignitable, corrosive, reactive, toxic).EPA[14]
Waste Management Proper labeling, storage, and disposal of hazardous waste through licensed facilities.EPA[6]

By integrating these principles of hazard assessment, procedural diligence, and regulatory compliance into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that protects not only the immediate research environment but also the wider community.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Safety Data Sheet for Benzo[b]thiophene-2-carboxaldehyde. Georganics. Available at: [Link]

  • The Laboratory Standard. University of Tennessee Health Science Center. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American-Instrument.com. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Colorado Boulder. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS.com. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.